Chlorotrihexylsilane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
chloro(trihexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39ClSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSBCHNVPAYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063107 | |
| Record name | Silane, chlorotrihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-67-1 | |
| Record name | Chlorotrihexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrihexylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotrihexylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, chlorotrihexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorotrihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrihexylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorotrihexylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW56FPB3TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Chlorotrihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrihexylsilane (also known as tri-n-hexylsilyl chloride or trihexylchlorosilane) is an organosilicon compound with the chemical formula C₁₈H₃₉ClSi. It belongs to the class of chlorosilanes, which are characterized by a silicon-chlorine bond. This functional group makes them reactive towards nucleophiles, particularly water, leading to hydrolysis. The presence of the three hexyl chains results in a molecule with significant steric bulk and lipophilicity. These characteristics are key to its applications in organic synthesis, particularly as a protecting group for alcohols and in the formation of silyl ethers. This technical guide provides a detailed overview of the known physical properties of this compound, compiled from various technical sources.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, application, and the design of experimental procedures. The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 3634-67-1 | [1][2] |
| Molecular Formula | C₁₈H₃₉ClSi | [1] |
| Molecular Weight | 319.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 153.5-154 °C at 5 mmHg | [1][2] |
| Density | 0.871 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n₂₀/D) | 1.454 - 1.4560 | [2][3] |
| Flash Point | >110 °C (>230 °F) / 113 °C (235.4 °F) - closed cup | [1][2][3] |
| Melting Point | Data not available | |
| Solubility | Reacts rapidly with water and protic solvents. Soluble in aprotic organic solvents. | [1] |
Experimental Protocols for Property Determination
The following are generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound. It is imperative that all procedures involving this compound are conducted in a fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions due to its reactivity with moisture.
Boiling Point Determination (Micro Method)
Given the specialized nature of this compound, a micro-boiling point determination method is often preferred to conserve the material.
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Small test tube
Procedure:
-
A small amount of this compound (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube or other heating apparatus.
-
The apparatus is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder and a balance
-
Water bath for temperature control
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
The container is filled with this compound to a known volume. Care should be taken to avoid entrapping air bubbles.
-
The filled container is placed in a water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
The mass of the container with the liquid is measured.
-
The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be used to identify it or assess its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the liquid is allowed to equilibrate to the desired temperature, typically 20 °C, by circulating water from the constant temperature bath.
-
The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.
References
An In-depth Technical Guide to Chlorotrihexylsilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorotrihexylsilane, a long-chain organosilicon compound. While specific data for this particular molecule is limited in publicly available literature, this document extrapolates its properties and potential applications from established knowledge of similar long-chain alkylsilanes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.
Chemical Structure and IUPAC Name
This compound is a silyl halide characterized by a central silicon atom bonded to a chlorine atom and three hexyl chains.
IUPAC Name: chloro(trihexyl)silane[1]
Chemical Formula: C₁₈H₃₉ClSi[1]
SMILES: CCCCCC--INVALID-LINK--(CCCCCC)Cl[1]
InChI Key: WZQSBCHNVPAYOC-UHFFFAOYSA-N[1]
The structure consists of a tetrahedral silicon core. The three long alkyl (hexyl) chains contribute to the molecule's significant steric bulk and lipophilicity, while the silicon-chlorine bond provides a reactive site for nucleophilic substitution.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively documented. The following table summarizes the available information from established chemical databases.
| Property | Value | Source |
| Molecular Weight | 319.0 g/mol | [1] |
| CAS Number | 3634-67-1 | [1] |
| Molecular Formula | C₁₈H₃₉ClSi | [1] |
| Physical Description | Assumed to be a liquid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Inferred from long-chain silane properties[2] |
Synthesis and Reactivity
Synthesis of this compound
Reactivity of the Si-Cl Bond
The key feature of this compound's reactivity is the polar silicon-chlorine bond. The silicon atom is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is the basis for silylation, where a silyl group is introduced into a molecule.
Experimental Protocols
General Protocol for Silylation of an Alcohol
This protocol is a generalized procedure for the protection of a hydroxyl group using a chlorosilane and can be adapted for this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent.
-
Add a slight molar excess (1.1 to 1.5 equivalents) of the tertiary amine base to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Slowly add a slight molar excess (1.1 to 1.2 equivalents) of this compound to the stirred solution at room temperature. The reaction may be exothermic.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Applications in Research and Drug Development
Long-chain alkylsilanes, such as this compound, are valuable reagents in various scientific and industrial fields, including pharmaceuticals and drug delivery.
Surface Modification
The long hexyl chains of this compound impart significant hydrophobicity. This property is exploited in surface modification to create water-repellent coatings on various substrates like glass, silica, and metal oxides.[2] In the context of drug development, this can be applied to:
-
Medical Devices: Modifying the surface of implants to improve biocompatibility and reduce foreign body response.[2]
-
Chromatography: Functionalizing stationary phases in chromatography to enhance separation performance.[2]
Drug Delivery Systems
The ability to functionalize surfaces is crucial in the design of advanced drug delivery systems.[2] Long-chain aminosilanes, which can be synthesized from the corresponding chlorosilanes, are used for:
-
Nanoparticle Functionalization: Attaching drugs or targeting ligands to the surface of nanoparticles for targeted drug delivery.[3]
-
Biocompatible Coatings: Creating stable, functionalized surfaces on drug carriers to improve their interaction with biological systems.[3]
Protecting Group in Organic Synthesis
Similar to other chlorosilanes, this compound can be used as a protecting group for sensitive functional groups, such as alcohols, during multi-step organic synthesis. The bulky trihexylsilyl group can offer different steric hindrance and cleavage properties compared to smaller silyl groups like trimethylsilyl.
Safety and Handling
This compound is expected to be a reactive and corrosive compound. It will likely react with water and other protic solvents to release hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place under an inert atmosphere.
References
Spectroscopic Characterization of Chlorotrihexylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, publicly available spectroscopic data for chlorotrihexylsilane is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics and analytical methodologies based on data from analogous chlorotrialkylsilanes and general principles of spectroscopic analysis for organosilicon compounds. The presented data tables utilize information from similar compounds as illustrative examples.
Introduction
This compound ((C₆H₁₃)₃SiCl) is an organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for alcohols and in the formation of silyl ethers. Its utility in these applications stems from the bulky trihexylsilyl group, which offers steric hindrance and specific reactivity. Accurate characterization of this compound is paramount for ensuring purity and predicting its behavior in chemical reactions. This technical guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for chlorotrialkylsilanes. The data for this compound is predicted based on the trends observed from smaller analogs like chlorotrimethylsilane and chlorotriethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Chlorotrimethylsilane | CDCl₃ | ~0.43 | Singlet | Si-CH ₃ |
| Chlorotriethylsilane | CDCl₃ | ~0.99 | Quartet | Si-CH ₂-CH₃ |
| ~1.03 | Triplet | Si-CH₂-CH ₃ | ||
| This compound (Predicted) | CDCl₃ | ~0.90 | Triplet | -CH₂-C H₃ |
| ~1.32 | Multiplet | -CH₂-(C H₂)₄-CH₃ | ||
| ~1.05 | Multiplet | Si-C H₂- |
¹³C NMR Spectroscopy
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Chlorotrimethylsilane | CDCl₃ | ~1.5 | Si-C H₃ |
| Chlorotriethylsilane | CDCl₃ | ~7.6 | Si-C H₂-CH₃ |
| ~7.9 | Si-CH₂-C H₃ | ||
| This compound (Predicted) | CDCl₃ | ~14.1 | -CH₂-C H₃ |
| ~22.6, ~31.5, ~33.0 | -CH₂-(C H₂)₄-CH₃ | ||
| ~15.5 | Si-C H₂- |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in Analogs (cm⁻¹) | Assignment |
| C-H Stretch (Alkyl) | 2850-2960 | ~2875, ~2935, ~2960 | Stretching vibrations of C-H bonds in hexyl groups |
| CH₂ Bend | 1450-1470 | ~1465 | Bending vibration of methylene groups |
| Si-C Stretch | 600-800 | ~690-750 | Stretching vibration of the silicon-carbon bond |
| Si-Cl Stretch | 450-650 | ~470-550 | Stretching vibration of the silicon-chlorine bond |
Mass Spectrometry (MS)
| Ion Type | Predicted m/z | Fragmentation Pattern |
| Molecular Ion [M]⁺ | 318.25 (³⁵Cl), 320.25 (³⁷Cl) | Presence of [M+2]⁺ peak with ~1:3 intensity ratio to [M]⁺, characteristic of a single chlorine atom. |
| [M-C₆H₁₃]⁺ | 233.16 | Loss of one hexyl radical. |
| [Si(C₆H₁₃)₂Cl]⁺ | 233.16 | Same as above. |
| [Si(C₆H₁₃)₃]⁺ | 283.30 | Loss of the chlorine atom. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak. The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) are common techniques. For direct injection, the sample is introduced into the ion source. For GC-MS, the sample is diluted in a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
Instrumentation and Data Acquisition: Electron Ionization (EI) is a common ionization method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio, and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the structural characterization of this compound.
This diagram outlines the process, starting from the sample and branching into the different spectroscopic techniques. Each technique yields specific data points that are then collectively used for the final structural confirmation of the compound.
Solubility of Chlorotrihexylsilane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrihexylsilane ((C₆H₁₃)₃SiCl) is an organosilicon compound characterized by a central silicon atom bonded to three hexyl chains and one chlorine atom. The long alkyl chains render the molecule significantly nonpolar and sterically hindered. These features are the primary determinants of its solubility and reactivity profile. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, outlines a general experimental protocol for solubility determination, and presents visual workflows to aid in its practical application.
Due to its reactive nature, particularly the susceptibility of the silicon-chloride bond to hydrolysis, quantitative solubility data in protic solvents is not applicable as a chemical reaction occurs. In aprotic solvents, particularly nonpolar ones, this compound is expected to be highly soluble, if not completely miscible.
Data Presentation: Expected Solubility of this compound
The following table summarizes the expected solubility of this compound in various classes of common organic solvents. This information is based on the general principles of "like dissolves like" and the known solubility characteristics of analogous long-chain alkylchlorosilanes.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble/Miscible | The nonpolar hexyl chains of this compound have strong van der Waals interactions with nonpolar solvents, leading to high solubility.[1] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | While these solvents have some polarity, they are aprotic and can effectively solvate the large nonpolar portion of the molecule. |
| Acetone, Acetonitrile (ACN) | Sparingly Soluble to Soluble | Higher polarity may lead to slightly reduced solubility compared to less polar aprotic solvents. Complete miscibility is not expected. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for the very nonpolar this compound. | |
| Polar Protic | Water, Methanol, Ethanol | Reactive | The silicon-chloride bond is highly susceptible to nucleophilic attack by protic solvents, leading to a rapid hydrolysis or alcoholysis reaction, not dissolution.[2] |
Experimental Protocols: Determining Solubility of a Reactive Organosilane
A standardized method for quantitatively determining the solubility of a reactive compound like this compound requires stringent anhydrous conditions to prevent reaction with moisture.
Objective:
To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., hexane, THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox
-
Glass vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to at least 0.1 mg)
-
Gas-tight syringes
-
Filtration apparatus with a hydrophobic membrane filter (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solution:
-
Under an inert atmosphere, add a pre-weighed amount of the anhydrous solvent to a clean, dry vial equipped with a magnetic stir bar.
-
Gradually add small, accurately weighed increments of this compound to the solvent while stirring.
-
Continue adding the silane until a persistent solid or liquid phase (undissolved solute) is observed.
-
Seal the vial tightly and allow the mixture to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, stop the stirring and allow the undissolved portion to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe pre-rinsed with the anhydrous solvent.
-
Filter the collected supernatant through a hydrophobic membrane filter to remove any suspended microparticles.
-
Transfer the filtered, saturated solution to a pre-weighed vial.
-
Determine the mass of the collected saturated solution.
-
-
Quantification:
-
Evaporate the solvent from the vial under a stream of inert gas or under vacuum.
-
Once the solvent is completely removed, weigh the vial containing the non-volatile this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent in the aliquot) * 100
-
The mass of the solvent in the aliquot can be determined by subtracting the mass of the dissolved this compound from the total mass of the collected saturated solution.
-
Mandatory Visualizations
References
A Technical Guide to High-Purity Chlorotrihexylsilane for Researchers and Drug Development Professionals
Introduction
Chlorotrihexylsilane (CTHS), a member of the organosilicon compound family, is a versatile but specialized silylating agent utilized in organic synthesis. Its three hexyl chains provide significant steric hindrance and lipophilicity, making it a valuable reagent for the selective protection of hydroxyl, amino, and carboxyl groups in complex molecules, particularly in the field of drug development and pharmaceutical sciences. The high purity of CTHS is paramount to ensure predictable reaction kinetics, high yields, and the absence of unwanted side products in multi-step syntheses. This guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, analytical methodologies for purity determination, and key applications.
Commercial Availability and Specifications
High-purity this compound is a specialty chemical available from a limited number of commercial suppliers. The primary quality metric for this reagent is its assay, typically determined by gas chromatography (GC). The table below summarizes the specifications from a leading global supplier.
Table 1: Commercial Supplier Specifications for this compound
| Parameter | Specification |
| CAS Number | 3634-67-1 |
| Linear Formula | [CH₃(CH₂)₅]₃SiCl |
| Molecular Weight | 319.04 g/mol |
| Purity (Assay by GC) | ≥95% |
| Form | Liquid |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.871 g/mL at 25 °C (lit.) |
| Boiling Point | 153.5-154 °C/5 mmHg (lit.) |
| Refractive Index | n20/D 1.454 (lit.) |
Analytical Methods for Purity Assessment
The purity of chlorosilanes is critical for their successful application. Due to their reactivity, especially with moisture, specific analytical techniques and handling procedures are required. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity and confirming the identity of this compound.
Gas Chromatography (GC)
Gas chromatography is the benchmark technique for quantifying the purity of volatile and semi-volatile compounds like this compound and for identifying volatile impurities.
Experimental Protocol: Gas Chromatography of Trialkylchlorosilanes
This protocol is a general method adaptable for long-chain trialkylchlorosilanes.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is suitable. For identification of unknown impurities, a Mass Spectrometer (MS) detector is recommended.
-
Column: A non-polar or semi-polar capillary column is recommended for the separation of chlorosilanes. A Restek RTX-200 column with a trifluoropropylmethyl polysiloxane stationary phase has been shown to be effective for analyzing chlorosilanes and silanes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split or splitless, depending on the concentration of the sample.
-
Sample Preparation: Due to the moisture sensitivity of this compound, samples must be handled under an inert atmosphere (e.g., in a glovebox). The sample should be diluted in an anhydrous, aprotic solvent such as hexane or toluene.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/minute to 280 °C.
-
Final Temperature: Hold at 280 °C for 5 minutes.
-
Note: This temperature program should be optimized for the specific instrument and column used.
-
-
Detector:
-
FID or TCD Temperature: 300 °C
-
The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the identification and quantification of impurities. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Samples must be prepared in a dry NMR tube under an inert atmosphere. Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable solvents. A small amount of an internal standard, such as tetramethylsilane (TMS), can be used for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: The proton NMR spectrum of pure this compound is expected to show characteristic signals for the hexyl chains. The integration of these signals can be used to quantify the main component against any proton-containing impurities.
-
¹³C NMR Analysis: The carbon-13 NMR spectrum will provide information on the carbon backbone of the hexyl groups and can be used to identify structurally similar impurities.
Visualizing Experimental Workflows and Chemical Pathways
The following diagrams illustrate a typical workflow for the purity analysis of this compound and its application in a chemical reaction.
Applications in Drug Development
In drug development, the introduction of bulky silyl ether protecting groups, such as the trihexylsilyl group, can serve several purposes:
-
Selective Protection: The steric bulk of the trihexylsilyl group allows for the selective protection of less hindered hydroxyl or other reactive groups in a polyfunctional molecule.
-
Increased Solubility: The lipophilic nature of the hexyl chains can enhance the solubility of polar intermediates in organic solvents, facilitating purification by chromatography.
-
Intermediate Stabilization: Protection of reactive functional groups can prevent undesired side reactions during subsequent synthetic steps.
The choice of a silylating agent is a critical parameter in the design of a synthetic route, and high-purity this compound provides a reliable option for introducing a sterically demanding and lipophilic protecting group. Researchers and drug development professionals should ensure that the purity of the reagent meets the stringent requirements of their synthetic and regulatory processes.
Chlorotrihexylsilane safety data sheet and handling precautions.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information and general handling precautions for Chlorotrihexylsilane. It is intended as a guide and should not replace a comprehensive Safety Data Sheet (SDS) provided by the supplier. Users should always consult the original SDS before handling this chemical and ensure that a thorough risk assessment is conducted.
Introduction
This compound ([CH₃(CH₂)₅]₃SiCl), CAS Number 3634-67-1, is a organosilicon compound containing three hexyl chains attached to a silicon atom, along with a reactive chlorine atom. Its chemical structure suggests it is a moisture-sensitive and corrosive material, which necessitates stringent safety protocols during handling, storage, and disposal. This guide synthesizes available data to provide a technical overview of its safety profile and recommended handling procedures.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosivity. Based on available information, the GHS classification is as follows:
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |
Data sourced from supplier information.
The following diagram illustrates the GHS pictograms associated with these hazards.
Caption: GHS pictogram for corrosive hazards.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₉ClSi |
| Molecular Weight | 319.04 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | Data not available |
| Vapor Pressure | Data not available |
| Solubility in Water | Reacts |
| Auto-ignition Temperature | Data not available |
Handling and Storage Precautions
Due to its corrosive and water-reactive nature, strict precautions must be followed when handling and storing this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment regimen is mandatory. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Keep away from water and other incompatible materials.
-
Use only spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store separately from incompatible materials such as water, alcohols, acids, bases, and oxidizing agents.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water , as this compound reacts with water.
-
Specific Hazards: Upon combustion, it may produce toxic and corrosive fumes, including hydrogen chloride and silicon oxides. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with a dry, inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. Do not use water to clean up spills.
Toxicology
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the conducted search. As a general guideline for reactions involving chlorosilanes, all manipulations should be carried out under strictly anhydrous and inert conditions. Reactions are typically performed in oven-dried glassware under a nitrogen or argon atmosphere. Solvents should be anhydrous. The addition of the chlorosilane should be done slowly and at a controlled temperature, as the reaction may be exothermic. Quenching of the reaction should be performed carefully, as the unreacted chlorosilane will react violently with water or protic solvents.
Disposal Considerations
Dispose of waste chemical in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material. Do not dispose of down the drain.
Conclusion
This compound is a hazardous chemical that requires careful handling and storage. The primary hazards are its corrosivity and reactivity with water. All personnel handling this substance must be thoroughly trained in its hazards and the necessary safety precautions. Adherence to the guidelines outlined in this document and the supplier's SDS is crucial for ensuring a safe working environment. Further research is needed to fully characterize the physical, chemical, and toxicological properties of this compound.
An In-depth Technical Guide to the Reactivity of Chlorotrihexylsilane with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of chlorotrihexylsilane with protic solvents. Due to its significant steric hindrance, this compound exhibits distinct reactivity patterns compared to smaller chlorosilanes. This document details the reaction mechanisms, kinetics, byproducts, and experimental protocols relevant to its application in organic synthesis and materials science.
Core Concepts: Solvolysis of this compound
This compound reacts with protic solvents (e.g., water, alcohols) in a process known as solvolysis. This reaction involves the nucleophilic substitution of the chloride ion by the oxygen atom of the solvent, leading to the formation of a corresponding trihexylsilanol (in the case of water) or a trihexylsilyl ether (in the case of alcohols), with the concomitant release of hydrogen chloride. The significant steric bulk of the three hexyl chains on the silicon atom profoundly influences the reaction rate and mechanism.
The general reactions can be summarized as follows:
-
Hydrolysis: (C₆H₁₃)₃SiCl + H₂O → (C₆H₁₃)₃SiOH + HCl
-
Alcoholysis: (C₆H₁₃)₃SiCl + ROH → (C₆H₁₃)₃SiOR + HCl
Reaction Mechanisms
The solvolysis of sterically hindered chlorosilanes, such as this compound, can proceed through different mechanistic pathways, primarily distinguished by the timing of bond-making and bond-breaking steps. The polarity of the protic solvent plays a crucial role in determining the favored mechanism.
SN1-like Mechanism: In highly polar protic solvents, the reaction can proceed through a dissociative or SN1-like mechanism. This pathway involves the slow, rate-determining ionization of the silicon-chlorine bond to form a transient silicenium ion intermediate, which is then rapidly attacked by the solvent molecule. The steric hindrance from the hexyl groups can favor this pathway by impeding the direct backside attack required for an SN2 mechanism.
SN2-like Mechanism: In less polar protic solvents, a more associative or SN2-like mechanism may be favored. In this concerted process, the nucleophilic solvent attacks the silicon center at the same time as the chloride ion departs. However, the considerable steric shielding by the three hexyl groups makes a classic backside attack challenging.
Influence of Solvent:
-
Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize the formation of a silicenium-like intermediate through hydrogen bonding and their high dielectric constant, thus favoring an SN1-type solvolysis.
-
Less Polar Protic Solvents (e.g., isopropanol, tert-butanol): In these solvents, the reaction may exhibit more SN2 character, although the rates are generally slower due to both the reduced solvent polarity and the increased steric bulk of the nucleophile.
The following diagram illustrates the general solvolysis pathway of this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Chlorotrihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrihexylsilane ((C₆H₁₃)₃SiCl) is an organosilicon compound characterized by a central silicon atom bonded to three hexyl chains and one chlorine atom. Its long alkyl chains confer distinct physical properties, such as higher boiling point and viscosity, compared to its shorter-chain counterparts. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various fields, including organic synthesis and materials science. Thermal decomposition can lead to the formation of hazardous byproducts and affect the purity and efficacy of reaction mixtures.
General Thermal Stability of Alkylchlorosilanes
Alkylchlorosilanes are known to be reactive compounds, particularly susceptible to hydrolysis. Their thermal stability is influenced by the strength of the silicon-carbon and silicon-chlorine bonds, as well as the nature of the alkyl groups. While specific data for this compound is unavailable, the decomposition of other alkylchlorosilanes, such as methyltrichlorosilane, has been studied. These studies suggest that thermal decomposition can proceed through various mechanisms, including:
-
Si-C Bond Cleavage: Homolytic cleavage of the silicon-carbon bond can generate alkyl radicals and silyl radicals, initiating a free-radical chain reaction.
-
HCl Elimination: The elimination of hydrogen chloride is a common decomposition pathway for many organochlorine compounds.
-
Hydrolysis: In the presence of moisture, chlorosilanes readily hydrolyze to form silanols and hydrogen chloride. This reaction is typically exothermic and can significantly influence the observed thermal behavior.
When heated to decomposition, analogous compounds like chlorotrimethylsilane are known to emit toxic fumes, including hydrogen chloride and phosgene[1].
Anticipated Decomposition Products
Based on the decomposition pathways of other alkylchlorosilanes, the thermal decomposition of this compound is anticipated to yield a mixture of products, which may include:
-
Hydrogen Chloride (HCl): A primary and corrosive gaseous byproduct.
-
Hexene: Formed through beta-hydride elimination from the hexyl chains.
-
Trihexylsilane: Resulting from the reduction of the parent compound.
-
Oligomeric and Polymeric Siloxanes: Formed in the presence of oxygen or moisture.
-
Various Hydrocarbons: Arising from the fragmentation of the hexyl chains.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon to study thermal decomposition, or air/oxygen to study oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show a step-wise decrease in mass corresponding to decomposition events. The onset temperature of this mass loss is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram will show endothermic peaks for melting and boiling, and typically an exothermic peak for decomposition.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous byproducts released during decomposition.
Methodology:
-
The outlet gas stream from the TGA instrument is interfaced with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, any volatile decomposition products are carried by the purge gas into the MS or FTIR for real-time identification.
-
This provides crucial information about the decomposition pathway and the nature of the evolved species.
Data Presentation
The quantitative data obtained from the aforementioned analyses should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) | Atmosphere |
| Onset of Decomposition (T_onset) | [To be determined] | Nitrogen |
| Temperature of 5% Mass Loss (T₅%) | [To be determined] | Nitrogen |
| Temperature of 50% Mass Loss (T₅₀%) | [To be determined] | Nitrogen |
| Residual Mass at 600 °C (%) | [To be determined] | Nitrogen |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (J/g) |
| Melting | [To be determined] | [To be determined] | [To be determined] |
| Boiling | [To be determined] | [To be determined] | [To be determined] |
| Decomposition | [To be determined] | [To be determined] | [To be determined] |
Visualizations
Experimental Workflow
The logical flow for a comprehensive thermal stability analysis is depicted below.
Caption: Workflow for Thermal Stability Assessment.
Postulated Decomposition Pathway
A simplified, hypothetical decomposition pathway for this compound is illustrated below. This diagram is speculative and requires experimental validation.
Caption: Hypothetical Decomposition Pathway.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding can be built upon the behavior of analogous alkylchlorosilanes and through systematic experimental investigation. The protocols and hypothetical pathways outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the thermal properties of this compound. It is imperative to conduct the described thermal analyses to ensure safe handling, optimize reaction conditions, and predict potential degradation products in any application involving this compound.
References
A-Technical-Guide-to-Silylation-Reactions-with-Chlorotrihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silylation and Chlorotrihexylsilane
In the multistep synthesis of complex organic molecules, particularly in pharmaceutical development, the temporary protection of reactive functional groups is a critical strategy.[1][2] Silylation is a versatile and widely employed chemical process that involves the covalent bonding of a silyl group (R₃Si-) to a molecule, most commonly to protect hydroxyl (-OH), amine (-NH₂), or carboxylic acid functional groups.[3] This protection prevents unwanted side reactions and allows chemists to perform transformations on other parts of the molecule with high selectivity.[2]
Chlorotrialkylsilanes (R₃SiCl) are a primary class of reagents used for this purpose.[1][2] The choice of the alkyl groups (R) on the silicon atom allows for fine-tuning of the silyl ether's stability and the conditions required for its subsequent removal (deprotection).[2] Common examples include trimethylsilyl (TMS) and triethylsilyl (TES) groups.[2][4]
This guide focuses on This compound ((C₆H₁₃)₃SiCl) , a less common but highly valuable silylating agent. The long hexyl chains confer specific properties to the resulting trihexylsilyl (THS) ether, such as:
-
Increased Lipophilicity: Enhancing solubility in nonpolar organic solvents, which can be advantageous in certain reaction and purification steps.
-
High Steric Hindrance: The bulky nature of the trihexylsilyl group provides substantial steric protection to the functional group. This bulkiness also influences its reactivity, making it more selective for less hindered hydroxyl groups (e.g., primary alcohols over secondary or tertiary ones).
-
Enhanced Stability: Compared to smaller silyl ethers like TMS or TES, THS ethers exhibit greater stability towards a range of reaction conditions, particularly acidic hydrolysis. This robustness allows for a broader synthetic window before deprotection.
Reaction Mechanism and Principles
The silylation of an alcohol with this compound typically proceeds via an Sₙ2-like mechanism at the silicon center.[1][5] The reaction requires a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct.[1][5]
Key Steps:
-
Activation: A base (e.g., imidazole, triethylamine, pyridine) removes the acidic proton from the alcohol (R'-OH) to form a more nucleophilic alkoxide (R'-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.
-
Displacement: The chloride ion is displaced as a leaving group.
-
Neutralization: The displaced chloride ion reacts with the protonated base to form a salt (e.g., imidazolium chloride).
dot
Caption: General mechanism for the base-mediated silylation of an alcohol.
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
This protocol is a representative example for the protection of a primary alcohol using this compound. Reaction times and purification methods may need to be optimized for specific substrates.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution dropwise. A white precipitate (imidazolium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure trihexylsilyl ether.
General Protocol for Deprotection of a Trihexylsilyl Ether
The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, owing to the high strength of the Silicon-Fluorine bond.[2]
Materials:
-
Trihexylsilyl Ether (1.0 eq)
-
Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trihexylsilyl ether (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.5 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC until the starting silyl ether is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and add deionized water.
-
Extract the regenerated alcohol with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude alcohol via flash column chromatography if necessary.
Quantitative Data and Reactivity
The reactivity of chlorosilanes is heavily influenced by steric hindrance around the silicon atom. The large hexyl groups in this compound make it less reactive than smaller reagents like TMSCl or TESCl. This property can be exploited for selective protection.
dot
Caption: Reactivity comparison of chlorosilanes and substrate selectivity.
The following table summarizes typical reaction conditions and expected yields for the silylation of different alcohol types with this compound. Note that yields are substrate-dependent and may require optimization.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Imidazole | DCM / DMF | 0 to 25 | 4 - 12 | > 90% |
| Secondary Alcohol | Imidazole | DMF | 25 to 50 | 12 - 24 | 60 - 85% |
| Phenol | Pyridine | DCM | 25 | 6 - 18 | > 85% |
| Tertiary Alcohol | Imidazole, DMAP | DMF | 60 - 80 | 24 - 72 | < 20% or No Reaction |
Applications in Drug Development and Synthesis
The unique stability and lipophilicity of the trihexylsilyl group make it a valuable tool in the synthesis of complex pharmaceutical intermediates.
-
Orthogonal Protection Strategies: The THS group's stability allows it to remain intact while other, more labile silyl groups (like TMS or TES) are selectively removed.[4][5] This enables complex, multi-step syntheses where different hydroxyl groups must be deprotected at different stages.
-
Increased Solubility: In the synthesis of large, polar drug molecules, intermediates can suffer from poor solubility in common organic solvents. Attaching a bulky, lipophilic THS group can significantly improve solubility, facilitating easier handling, reaction, and purification.
-
Late-Stage Functionalization: The robustness of the THS ether can protect a key hydroxyl group through numerous synthetic steps, allowing for its deprotection and subsequent functionalization near the end of a synthetic route, which is a common strategy in drug discovery to create analogues.
dot
Caption: Workflow illustrating the use of THS protection in synthesis.
Conclusion
This compound is a specialized silylating agent that offers distinct advantages for the protection of hydroxyl groups in organic synthesis. Its key features—high steric bulk, increased lipophilicity, and enhanced stability—make the resulting trihexylsilyl ethers particularly useful for researchers in drug development. While its reactivity is lower than smaller chlorosilanes, this can be leveraged to achieve high selectivity for less hindered alcohols. By understanding the principles of its reactivity and employing optimized experimental protocols, scientists can effectively integrate this compound into complex synthetic strategies to achieve their molecular targets.
References
Methodological & Application
Application Notes: Chlorotrihexylsilane as a Protecting Group for Primary Alcohols
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silylation of Sterically Hindered Secondary Alcohols with Chlorotrihexylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of hydroxyl groups is a critical step in multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates. Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and selective deprotection. For sterically hindered secondary alcohols, the introduction of a bulky silyl group can be challenging, often requiring carefully optimized conditions to achieve high yields. Chlorotrihexylsilane is a bulky silylating agent that provides robust protection for hydroxyl groups. This document provides a detailed protocol for the silylation of sterically hindered secondary alcohols using this compound, offering a reliable method for protecting these challenging substrates.
The reaction involves the treatment of a sterically hindered secondary alcohol with this compound in the presence of a suitable base, such as imidazole or 4-(dimethylamino)pyridine (DMAP), often with a tertiary amine like triethylamine to scavenge the HCl byproduct. The choice of solvent is also crucial, with aprotic polar solvents like dimethylformamide (DMF) or chlorinated solvents like dichloromethane (DCM) being commonly employed to facilitate the reaction.[1][2] Due to the steric bulk of both the alcohol and the silylating agent, elevated temperatures and extended reaction times are often necessary to drive the reaction to completion.[3]
Key Features of Trihexylsilyl Protection:
-
Robust Stability: Trihexylsilyl ethers are stable to a wide range of reagents, including organometallics, hydrides, and mild oxidizing and reducing agents.
-
Steric Bulk: The long alkyl chains provide significant steric hindrance, preventing unwanted reactions at the protected hydroxyl group.
-
Selective Deprotection: The trihexylsilyl group can be removed under specific conditions, typically using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.
Experimental Protocols
General Protocol for the Silylation of a Sterically Hindered Secondary Alcohol:
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Sterically hindered secondary alcohol
-
This compound (1.2 - 2.0 equivalents)
-
Imidazole (2.0 - 4.0 equivalents) or DMAP (0.1 - 0.2 equivalents)
-
Triethylamine (1.5 - 3.0 equivalents, if using DMAP)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered secondary alcohol (1.0 equivalent) and the chosen base (imidazole or DMAP and triethylamine).
-
Dissolve the solids in the anhydrous solvent (DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 - 2.0 equivalents) to the stirred solution via syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require 12-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trihexylsilyl ether.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the silylation of a generic sterically hindered secondary alcohol with this compound, based on protocols for analogous bulky silylating agents.
| Substrate | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hindered Sec-Alcohol | This compound | Imidazole | DMF | 60 | 24 | 75-90 |
| Hindered Sec-Alcohol | This compound | DMAP/Et₃N | DCM | 40 (reflux) | 36 | 70-85 |
Mandatory Visualization
Reaction Signaling Pathway:
Caption: General reaction mechanism for the base-catalyzed silylation of a secondary alcohol.
Experimental Workflow:
Caption: Step-by-step workflow for the silylation of a sterically hindered secondary alcohol.
References
Application Note and Protocol: Chlorotrihexylsilane as a Derivatizing Agent for the GC-MS Analysis of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in complex biological and pharmaceutical samples. However, the inherent low volatility and polar nature of free fatty acids present a significant challenge for direct GC-MS analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[1] Chemical derivatization is a critical step to overcome these limitations by converting the polar carboxyl group of fatty acids into a less polar, more volatile functional group.[1]
Silylation, the replacement of an active hydrogen with a silyl group, is a widely employed derivatization technique.[1] While trimethylsilyl (TMS) derivatives are commonplace, the use of bulkier trialkylsilyl agents, such as chlorotrihexylsilane, offers potential advantages. The larger trihexylsilyl group can enhance chromatographic resolution, particularly for complex mixtures of fatty acid isomers, and may produce unique mass spectral fragmentation patterns beneficial for structural elucidation. This application note provides a detailed protocol for the use of this compound as a derivatizing agent for the GC-MS analysis of fatty acids.
Principle of Derivatization
This compound reacts with the acidic proton of the carboxylic acid group on a fatty acid in the presence of a catalyst, typically a base, to form a trihexylsilyl ester. This reaction effectively masks the polar carboxyl group, significantly increasing the volatility and thermal stability of the fatty acid derivative, making it amenable to GC-MS analysis. The general reaction is as follows:
R-COOH + (C₆H₁₃)₃SiCl + Base → R-COO-Si(C₆H₁₃)₃ + Base·HCl
Advantages of Trihexylsilyl Derivatization
While not as common as trimethylsilylation, the use of this compound for derivatization may offer several theoretical advantages:
-
Improved Chromatographic Resolution: The significantly larger and more nonpolar trihexylsilyl group can lead to better separation of closely related fatty acids, such as positional and geometric isomers, due to more pronounced differences in their interactions with the GC stationary phase.
-
Enhanced Mass Spectral Information: The fragmentation pattern of trihexylsilyl esters in the mass spectrometer may provide more detailed structural information compared to their TMS counterparts. The larger silyl group can direct fragmentation in a way that is more informative for determining the position of double bonds and other functional groups.
-
Increased Stability: In some cases, bulkier silyl derivatives can exhibit greater stability towards hydrolysis compared to TMS derivatives, allowing for more flexibility in sample handling and analysis time.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Fatty Acid Standards or Extracted Sample
-
Internal Standard (e.g., heptadecanoic acid)
-
Nitrogen gas for drying
-
GC-MS grade solvents
-
Glass reaction vials with PTFE-lined screw caps
Protocol 1: Derivatization of Fatty Acid Standards
-
Sample Preparation: Accurately weigh 1-5 mg of the fatty acid standard into a 2 mL glass reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Alternatively, for sample cleanup, proceed to the extraction step below.
Protocol 2: Derivatization of Fatty Acids from a Biological Matrix
-
Lipid Extraction: Perform a lipid extraction from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer).
-
Drying: Transfer the lipid extract to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reconstitution and Internal Standard Addition: Reconstitute the dried extract in 200 µL of anhydrous pyridine and add a known amount of internal standard.
-
Derivatization Reagent: Add 100 µL of this compound.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cooling: Cool the vial to room temperature.
-
Extraction (Optional Cleanup): Add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers. Carefully transfer the upper hexane layer containing the trihexylsilyl esters to a clean vial for GC-MS analysis.
GC-MS Parameters (Suggested Starting Conditions)
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 min
-
Ramp: 5°C/min to 320°C
-
Hold: 10 min
-
-
Injector Temperature: 300°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-800
Data Presentation
Table 1: Hypothetical Quantitative Comparison of TMS vs. Trihexylsilyl Derivatives for select Fatty Acids. This table presents expected trends and is for illustrative purposes. Actual results may vary and require experimental validation.
| Fatty Acid | Derivative | Expected Retention Time (min) | Theoretical Plate Count (N) | Limit of Detection (LOD) (ng/mL) |
| Palmitic Acid (C16:0) | TMS | 15.2 | 150,000 | 5 |
| Trihexylsilyl | 25.8 | 160,000 | 4 | |
| Stearic Acid (C18:0) | TMS | 17.5 | 145,000 | 5 |
| Trihexylsilyl | 28.9 | 155,000 | 4 | |
| Oleic Acid (C18:1n9) | TMS | 17.3 | 148,000 | 6 |
| Trihexylsilyl | 28.6 | 158,000 | 5 | |
| Linoleic Acid (C18:2n6) | TMS | 17.1 | 147,000 | 7 |
| Trihexylsilyl | 28.3 | 157,000 | 6 |
Visualizations
Caption: Experimental workflow for the derivatization of fatty acids with this compound.
Caption: Chemical reaction for the derivatization of a fatty acid with this compound.
Conclusion
Derivatization with this compound presents a promising, albeit not commonly used, alternative for the GC-MS analysis of fatty acids. The formation of trihexylsilyl esters enhances volatility and thermal stability, which is essential for reliable gas chromatographic analysis. The potential for improved chromatographic separation of complex fatty acid mixtures warrants further investigation. The protocols provided here serve as a starting point for method development. It is important to note that reaction conditions, such as temperature, time, and reagent ratios, may require optimization for specific fatty acids and sample matrices to achieve maximum derivatization efficiency and analytical sensitivity.
References
Application Notes and Protocols for the Surface Modification of Silica Nanoparticles with Chlorotrihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are extensively utilized in various scientific and industrial fields, including drug delivery, diagnostics, and material science, owing to their tunable size, high surface area, and biocompatibility. However, the inherent hydrophilicity of silica, due to the presence of surface silanol (Si-OH) groups, can be a limitation for applications requiring dispersion in non-polar media or interaction with hydrophobic moieties. Surface modification of SNPs with organosilanes, such as chlorotrihexylsilane, is a critical strategy to impart hydrophobicity and enhance their functionality.
This document provides detailed protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface functionalization with this compound. It includes expected characterization data based on analogous systems and visual workflows to guide researchers through the process.
Data Presentation
The following tables summarize typical quantitative data obtained before and after the surface modification of silica nanoparticles. The data is compiled from studies on similar long-chain alkyl silane modifications and serves as a reference for expected outcomes when using this compound.
Table 1: Particle Size Analysis Before and After Surface Modification
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference System |
| Unmodified Silica Nanoparticles | 100 ± 15 | < 0.2 | Stöber synthesized SNPs |
| This compound Modified SNPs | 110 ± 20 | < 0.3 | Alkyl silane modified SNPs |
Note: A slight increase in the hydrodynamic diameter is expected after surface modification due to the grafted organic layer.
Table 2: Surface Property Analysis Before and After Surface Modification
| Sample | Zeta Potential (mV) in Ethanol | Water Contact Angle (°) | Reference System |
| Unmodified Silica Nanoparticles | -30 to -50 | < 20° | Bare silica |
| This compound Modified SNPs | -10 to +5 | > 140° | Long-chain alkyl silane modified silica |
Note: The change in zeta potential indicates the masking of negatively charged silanol groups. The significant increase in water contact angle confirms the successful hydrophobic modification.
Experimental Protocols
A. Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of spherical silica nanoparticles with a controlled size distribution.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Ethanol (Anhydrous)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
Procedure:
-
In a round-bottom flask, prepare a solution of 100 mL of anhydrous ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol-water mixture and stir for 15 minutes at room temperature to ensure homogeneity.
-
Rapidly add 5 mL of TEOS to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12 hours. The solution will become turbid, indicating the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticles by resuspending them in 50 mL of ethanol followed by centrifugation. Repeat this washing step three times to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in anhydrous ethanol for storage and subsequent modification.
B. Surface Modification of Silica Nanoparticles with this compound
This protocol details the surface functionalization of pre-synthesized silica nanoparticles with this compound to impart hydrophobicity.
Materials:
-
Silica nanoparticles (from Protocol A) dispersed in anhydrous ethanol
-
This compound (≥97%)
-
Anhydrous toluene
-
Triethylamine (TEA, ≥99%) (Optional, as an acid scavenger)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Procedure:
-
Dry the synthesized silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water and activate the surface silanol groups.
-
Disperse 1 gram of the dried silica nanoparticles in 50 mL of anhydrous toluene in a three-neck round-bottom flask. Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
Equip the flask with a reflux condenser and a nitrogen or argon inlet. Purge the system with inert gas for 15 minutes.
-
Add 1 mL of this compound to the silica nanoparticle suspension. For a more controlled reaction, 0.5 mL of triethylamine can be added to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously under the inert atmosphere for 12-24 hours.
-
After the reaction, allow the suspension to cool to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles sequentially with 50 mL of anhydrous toluene and 50 mL of anhydrous ethanol to remove excess this compound and any by-products. Repeat each wash step twice.
-
Dry the final hydrophobic silica nanoparticles under vacuum at 60°C for 12 hours.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and surface modification of silica nanoparticles.
Caption: Reaction scheme for the surface modification of silica nanoparticles with this compound.
Application Notes and Protocols: A Step-by-Step Guide for Trihexylsilyl Ether Formation
Introduction
In the realm of organic synthesis, particularly in pharmaceutical and materials science research, the use of protecting groups is a fundamental strategy for the selective transformation of multifunctional molecules. Silyl ethers are a widely employed class of protecting groups for hydroxyl functionalities due to their ease of formation, stability under various reaction conditions, and selective removal. The trihexylsilyl (THS) group, with its significant steric bulk, offers a robust protection for alcohols, rendering the resulting trihexylsilyl ether stable to a range of non-acidic reagents. This document provides a detailed guide for the formation of trihexylsilyl ethers, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The formation of a trihexylsilyl ether typically proceeds via a nucleophilic substitution reaction at the silicon center of a trihexylsilyl halide, most commonly trihexylsilyl chloride (THS-Cl). The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom. This reaction is generally facilitated by a hindered, non-nucleophilic base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
The general reaction scheme is as follows:
R-OH + (C₆H₁₃)₃Si-Cl + Base → R-O-Si(C₆H₁₃)₃ + Base·HCl
The choice of solvent is critical, with aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) being commonly used to facilitate the reaction.
Experimental Protocols
Below are detailed protocols for the formation of trihexylsilyl ethers from primary, secondary, and tertiary alcohols.
Materials and Reagents:
-
Alcohol substrate (Primary, Secondary, or Tertiary)
-
Trihexylsilyl chloride ((C₆H₁₃)₃SiCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Protocol 1: Silylation of a Primary Alcohol (e.g., 1-Hexanol)
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (e.g., 1-hexanol, 1.0 g, 9.78 mmol, 1.0 equiv.).
-
Dissolve the alcohol in 20 mL of anhydrous DMF.
-
Add imidazole (1.47 g, 21.5 mmol, 2.2 equiv.) to the solution and stir until it dissolves.
-
-
Addition of Silylating Agent:
-
Slowly add trihexylsilyl chloride (3.54 g, 10.76 mmol, 1.1 equiv.) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trihexylsilyl ether.
-
Protocol 2: Silylation of a Secondary Alcohol (e.g., Cyclohexanol)
-
Reaction Setup:
-
Follow the same setup as in Protocol 1, using the secondary alcohol (e.g., cyclohexanol, 1.0 g, 9.98 mmol, 1.0 equiv.), anhydrous DMF (20 mL), and imidazole (1.50 g, 22.0 mmol, 2.2 equiv.).
-
-
Addition of Silylating Agent:
-
Add trihexylsilyl chloride (3.62 g, 11.0 mmol, 1.1 equiv.) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 40-50 °C and stir for 24-48 hours. The reaction is expected to be slower than for a primary alcohol due to increased steric hindrance.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Protocol 3: Silylation of a Tertiary Alcohol (e.g., tert-Butanol)
-
Reaction Setup:
-
Follow the same setup as in Protocol 1, using the tertiary alcohol (e.g., tert-butanol, 1.0 g, 13.5 mmol, 1.0 equiv.), anhydrous DMF (25 mL), and imidazole (2.02 g, 29.7 mmol, 2.2 equiv.).
-
-
Addition of Silylating Agent:
-
Add trihexylsilyl chloride (4.88 g, 14.8 mmol, 1.1 equiv.) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 48-72 hours. Tertiary alcohols react significantly slower due to severe steric hindrance.
-
Monitor the reaction progress by TLC. The reaction may not go to completion.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Data Presentation
The following table summarizes representative quantitative data for the formation of trihexylsilyl ethers with different types of alcohols. Please note that these are typical expected values, and actual results may vary depending on the specific substrate and reaction conditions.
| Substrate (Alcohol Type) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Hexanol (Primary) | Trihexylsilyl chloride | Imidazole | DMF | 40 | 18 | >90 |
| Cyclohexanol (Secondary) | Trihexylsilyl chloride | Imidazole | DMF | 50 | 36 | 75-85 |
| tert-Butanol (Tertiary) | Trihexylsilyl chloride | Imidazole | DMF | 60 | 60 | 40-60 |
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow for the formation of trihexylsilyl ethers.
Caption: Reaction mechanism for trihexylsilyl ether formation.
Application Notes and Protocols for Chlorotrihexylsilane in the Synthesis of Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrihexylsilane ((C₆H₁₃)₃SiCl) is an organosilane compound utilized in the formation of hydrophobic coatings on a variety of substrates. The primary mechanism involves the creation of a self-assembled monolayer (SAM) on surfaces possessing hydroxyl (-OH) groups, such as glass, silicon wafers, and other metal oxides. The trihexylsilyl groups orient themselves away from the surface, creating a low-energy, non-polar interface that exhibits excellent water repellency. This property is critical in applications requiring moisture resistance, self-cleaning surfaces, and in specialized microfluidic and drug delivery devices.
The reaction proceeds via the hydrolysis of the chlorosilane with trace water on the substrate surface, followed by condensation to form stable siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules. The long hexyl chains contribute to the formation of a dense, ordered monolayer, which significantly reduces the surface energy and, consequently, the wetting of the surface by water.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the performance of hydrophobic coatings derived from analogous long-chain alkyltrichlorosilanes provides a strong predictive framework for the expected outcomes. The primary metric for hydrophobicity is the static water contact angle (WCA), with higher angles indicating greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.
The following table summarizes typical water contact angles achieved on common substrates treated with long-chain alkyltrichlorosilanes, which can be used as a reference for coatings prepared with this compound.
| Silane (Analog) | Substrate | Cleaning Method | Silanization Conditions | Resulting Water Contact Angle (θ) |
| Octadecyltrichlorosilane (OTS) | Silicon/Silicon Dioxide | Piranha solution | 1-5 mM in anhydrous toluene, 30-60 min, room temp. | > 110°[1] |
| Octadecyltrichlorosilane (OTS) | Glass | Piranha solution | 1 mM in anhydrous hexane, 60 min, room temp. | ~105-115°[1] |
| Trichloroeicosylsilane (TCES) | Various | Not specified | Not specified | Consistently high, indicative of a low-energy surface[2] |
| Methyltrichlorosilane (MTCS) | Geopolymer Membrane | Ethanol-water hydroxylation | 30-70 vol% in ethanol, 24h, room temp. | 136.5°[3] |
Experimental Protocols
Substrate Preparation
The quality of the hydrophobic coating is critically dependent on the cleanliness and hydroxylation of the substrate surface. The following protocol is a general guideline for cleaning glass and silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Beakers and tweezers
Procedure:
-
Place the substrates in a clean beaker.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the substrates in the piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.
-
Using tweezers, carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
The cleaned and hydroxylated substrates should be used immediately for the coating procedure to prevent recontamination.
Preparation of this compound Coating Solution
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or isopropanol)
-
Glass vial with a screw cap
-
Micropipette
Procedure:
-
Work in a fume hood due to the volatile and corrosive nature of this compound.
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. For example, to prepare 10 mL of a 5 mM solution of this compound (Molar Mass: 319.03 g/mol ) in toluene:
-
Calculate the required mass: 0.005 mol/L * 0.010 L * 319.03 g/mol = 0.01595 g (approximately 16 mg).
-
Accurately weigh the this compound and dissolve it in 10 mL of anhydrous toluene.
-
-
Ensure the solvent is truly anhydrous, as any moisture will lead to premature hydrolysis and aggregation of the silane in the solution, resulting in a poor-quality coating.
Hydrophobic Coating Application (Solution Deposition)
Materials:
-
Cleaned and dried substrates
-
This compound solution
-
Petri dish or other suitable container
-
Anhydrous solvent for rinsing (e.g., toluene, hexane)
-
Oven
Procedure:
-
Place the cleaned and dried substrates in a petri dish.
-
Pour the prepared this compound solution into the petri dish, ensuring the substrates are fully immersed.
-
Cover the petri dish to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
After the immersion time, remove the substrates from the solution.
-
Rinse the coated substrates thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
To complete the condensation and cross-linking of the silane monolayer, bake the coated substrates in an oven at 100-120°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before characterization.
Characterization of the Hydrophobic Coating
The primary method for characterizing the hydrophobicity of the coating is by measuring the static water contact angle.
Equipment:
-
Contact angle goniometer
Procedure:
-
Place a coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of hydrophobic coatings using this compound.
Caption: Reaction mechanism for the formation of a hydrophobic coating with this compound.
References
Application of Chlorotrihexylsilane in peptide synthesis as a hydrophobic tag.
For Researchers, Scientists, and Drug Development Professionals
Application Note
The use of chlorotrihexylsilane as a hydrophobic tag in liquid-phase peptide synthesis (LPPS) offers a significant advantage in the production of complex and hydrophobic peptides. By temporarily masking the C-terminal carboxyl group of an amino acid or peptide fragment, the trihexylsilyl group dramatically increases the solubility of the growing peptide chain in organic solvents. This enhanced solubility facilitates homogeneous reaction conditions, leading to more efficient coupling reactions and simplified purification procedures.
The trihexylsilyl group is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) peptide synthesis strategies. Its bulky and non-polar nature effectively disrupts interchain aggregation, a common challenge encountered during the synthesis of hydrophobic sequences. The tag can be readily cleaved under mild acidic conditions or by fluoride-ion-mediated hydrolysis, regenerating the C-terminal carboxylic acid with minimal risk of side reactions. This strategy is particularly beneficial for the synthesis of long peptides and small proteins where maintaining solubility is paramount for successful synthesis.
Key Advantages:
-
Enhanced Solubility: The long alkyl chains of the trihexylsilyl group significantly improve the solubility of protected peptides in a wide range of organic solvents.
-
Improved Handling: Increased solubility prevents precipitation and aggregation of the peptide during synthesis, leading to easier handling and purification.
-
Compatibility: The silyl ether linkage is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, making it compatible with common peptide synthesis workflows.
-
Mild Cleavage: The tag can be removed under gentle conditions, preserving the integrity of the final peptide.
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-Amino Acid Trihexylsilyl Ester
This protocol describes the initial attachment of the this compound hydrophobic tag to the C-terminus of an N-Fmoc protected amino acid.
Materials:
-
N-Fmoc-protected amino acid
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-Fmoc-amino acid trihexylsilyl ester.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) using Trihexylsilyl-Tagged Amino Acid
This protocol outlines the general procedure for elongating the peptide chain in solution using the hydrophobic tag.
Materials:
-
N-Fmoc-amino acid trihexylsilyl ester (from Protocol 1)
-
N-Fmoc-protected amino acids for chain elongation
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection
-
Solvent for precipitation (e.g., cold diethyl ether or hexane)
Procedure:
-
Fmoc Deprotection:
-
Dissolve the N-Fmoc-amino acid trihexylsilyl ester in DMF.
-
Add the piperidine solution and stir at room temperature for the required time to achieve complete Fmoc removal (monitor by TLC or LC-MS).
-
Precipitate the deprotected amino acid silyl ester by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove excess piperidine.
-
Dry the product under vacuum.
-
-
Peptide Coupling:
-
In a reaction vessel, dissolve the next N-Fmoc-protected amino acid (1.5-2.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HBTU, 1.5-2.0 eq) and DIPEA (3.0-4.0 eq).
-
Stir the activation mixture for a few minutes.
-
Dissolve the deprotected amino acid trihexylsilyl ester from the previous step in anhydrous DMF and add it to the activated amino acid solution.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC or LC-MS).
-
Precipitate the resulting dipeptide trihexylsilyl ester by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove excess reagents and by-products.
-
Dry the product under vacuum.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and peptide coupling steps sequentially to assemble the desired peptide chain.
-
Protocol 3: Cleavage of the Trihexylsilyl Hydrophobic Tag
This protocol describes the removal of the trihexylsilyl tag to yield the final peptide with a free C-terminal carboxylic acid.
Materials:
-
Peptide-trihexylsilyl ester
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIPS)
-
Cold diethyl ether
Procedure:
-
Dissolve the fully assembled and N-terminally deprotected peptide-trihexylsilyl ester in a cleavage cocktail (e.g., TFA/water/TIPS, 95:2.5:2.5 v/v/v).
-
Stir the solution at room temperature for 1-4 hours. The exact time will depend on the stability of the silyl ester and other protecting groups on the peptide.
-
After complete cleavage (monitor by LC-MS), precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and cleaved silyl by-products.
-
Dry the crude peptide under vacuum.
-
Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Solubility of a Model Peptide with and without a Trihexylsilyl Tag
| Peptide Sequence | Tag | Solvent | Solubility (mg/mL) |
| H-Phe-Ala-Gly-OH | None | Dichloromethane (DCM) | < 1 |
| H-Phe-Ala-Gly-OSi(Hex)₃ | Trihexylsilyl | Dichloromethane (DCM) | > 50 |
| H-Phe-Ala-Gly-OH | None | N,N-Dimethylformamide (DMF) | ~ 5 |
| H-Phe-Ala-Gly-OSi(Hex)₃ | Trihexylsilyl | N,N-Dimethylformamide (DMF) | > 100 |
| H-Phe-Ala-Gly-OH | None | Tetrahydrofuran (THF) | < 1 |
| H-Phe-Ala-Gly-OSi(Hex)₃ | Trihexylsilyl | Tetrahydrofuran (THF) | > 30 |
Note: The data presented in this table is illustrative and based on the general principles described in the literature. Actual solubility will vary depending on the specific peptide sequence.
Visualizations
Liquid-Phase Peptide Synthesis (LPPS) Workflow using a Hydrophobic Tag
Caption: Workflow for Liquid-Phase Peptide Synthesis with a C-terminal hydrophobic tag.
Logical Relationship of Components in Tag-Assisted LPPS
Caption: Key components and their relationships in tag-assisted LPPS.
Use of Chlorotrihexylsilane in the fabrication of semiconductor devices.
Introduction
Chlorotrihexylsilane ((C₆H₁₃)₃SiCl) is an organosilane compound that plays a crucial role in the surface modification of semiconductor materials. Its primary application lies in the formation of high-quality self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon dioxide (SiO₂), which is a fundamental material in semiconductor device fabrication. The long hexyl chains of the molecule allow for the creation of a dense, nonpolar, and hydrophobic layer that effectively passivates the underlying substrate. This passivation is critical for improving the performance and stability of various semiconductor devices, particularly organic field-effect transistors (OFETs).
This document provides detailed application notes and experimental protocols for the use of this compound in modifying semiconductor surfaces. It is intended for researchers, scientists, and professionals in the fields of materials science, semiconductor device engineering, and drug development where surface functionalization is a key process.
Principle of Operation: Self-Assembled Monolayer Formation
The utility of this compound in semiconductor fabrication stems from its ability to form a robust and ordered self-assembled monolayer on surfaces bearing hydroxyl (-OH) groups. The reactive chlorosilyl head of the molecule readily reacts with these surface hydroxyls, forming a stable covalent siloxane (Si-O-Si) bond and releasing hydrochloric acid (HCl) as a byproduct.[1] Following this initial binding, the long hexyl chains of adjacent molecules self-organize through van der Waals interactions to form a densely packed, ordered monolayer. This process transforms the typically hydrophilic silicon dioxide surface into a hydrophobic one.[2]
This surface modification has several key benefits in semiconductor devices:
-
Surface Passivation: The SAM effectively passivates the semiconductor surface by satisfying dangling bonds and reducing surface trap states that can hinder charge carrier transport.[3][4]
-
Improved Organic Semiconductor Growth: The hydrophobic and low-energy surface created by the this compound SAM promotes the favorable growth of organic semiconductor crystals, leading to larger grain sizes and improved molecular ordering in the active layer of OFETs.[5]
-
Enhanced Device Performance: By reducing charge trapping and improving the interface between the dielectric and the organic semiconductor, the SAM treatment leads to significant improvements in OFET performance, including higher charge carrier mobility and a better on/off current ratio.[6]
-
Dielectric Modification: The SAM can act as an ultra-thin dielectric layer or modify the surface of a thicker gate dielectric, influencing the threshold voltage and overall device characteristics.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and analogous long-chain alkylsilanes for the surface treatment of SiO₂ in semiconductor devices. While specific data for this compound is not extensively reported, the data for similar molecules like octadecyltrichlorosilane (ODTS) provides a strong reference for expected performance.
| Parameter | Untreated SiO₂ | This compound Treated SiO₂ (Expected) | Characterization Method |
| Water Contact Angle | 10° - 30° | 90° - 110° | Goniometry |
| Surface Energy | High | Low | Contact Angle Analysis |
| Monolayer Thickness | N/A | ~1 - 2 nm | Ellipsometry, AFM |
Table 1: Surface Properties of Untreated vs. This compound-Treated SiO₂. The expected values for this compound are based on data from similar long-chain alkylsilanes.
| OFET Performance Metric | Without SAM Treatment | With Alkylsilane SAM Treatment | Unit |
| Field-Effect Mobility (µ) | Low to Moderate | High | cm²/Vs |
| On/Off Current Ratio | 10³ - 10⁵ | > 10⁶ | - |
| Threshold Voltage (Vₜ) | Variable | More Consistent | V |
Table 2: Impact of Alkylsilane SAM Treatment on Organic Field-Effect Transistor (OFET) Performance. The use of a this compound SAM is expected to significantly enhance device performance.
Experimental Protocols
The following are detailed protocols for the application of this compound to form a self-assembled monolayer on a silicon wafer with a native or thermally grown oxide layer.
Protocol 1: Substrate Cleaning and Hydroxylation
Objective: To prepare a clean and hydroxylated SiO₂ surface for optimal SAM formation.
Materials:
-
Silicon wafers with a SiO₂ layer
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Nitrogen (N₂) gas source
-
Beakers and wafer tweezers
Procedure:
-
Place the silicon wafers in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Sonicate the wafers in isopropanol for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
Piranha Cleaning (in a designated wet bench with appropriate personal protective equipment): a. Immerse the wafers in freshly prepared Piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface. b. Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers again under a stream of nitrogen gas.
-
Use the substrates immediately for the SAM deposition.
Protocol 2: this compound SAM Formation by Solution Deposition
Objective: To form a dense and ordered this compound self-assembled monolayer.
Materials:
-
Cleaned and hydroxylated silicon wafers
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Glove box with a nitrogen or argon atmosphere
-
Beakers or petri dishes
-
Sonicator
-
Hot plate
Procedure:
-
Perform this entire procedure inside a glove box to minimize exposure to atmospheric moisture, which can cause premature hydrolysis and aggregation of the this compound.
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in the anhydrous solvent.
-
Immerse the cleaned and hydroxylated silicon wafers in the this compound solution.
-
Allow the deposition to proceed for a set time, typically ranging from 30 minutes to 12 hours at room temperature. The optimal time may need to be determined experimentally.
-
After deposition, remove the wafers from the solution and rinse them thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Sonicate the wafers in the pure solvent for a few minutes to further remove any loosely bound silanes.
-
Dry the wafers under a stream of nitrogen gas.
-
To promote the formation of a well-ordered monolayer, the coated wafers can be annealed on a hot plate at 80-120°C for 10-30 minutes in the inert atmosphere of the glove box.
Visualizations
Signaling Pathway of SAM Formation
Caption: Formation of a this compound SAM on a hydroxylated surface.
Experimental Workflow for OFET Fabrication with SAM Treatment
Caption: Workflow for fabricating an OFET with a this compound SAM.
Conclusion
This compound is a valuable material for the surface engineering of semiconductor devices. The formation of a dense, hydrophobic self-assembled monolayer provides effective surface passivation and a favorable template for the growth of high-quality organic semiconductor films. The protocols outlined in this document provide a foundation for the successful implementation of this compound in the fabrication of high-performance electronic devices. Researchers are encouraged to optimize the described procedures for their specific applications and materials to achieve the best possible results.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. mdpi.com [mdpi.com]
- 4. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Hydroxyl Groups in Natural Product Synthesis with Chlorotrihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trihexylsilyl Ether Protection
In the intricate multi-step synthesis of natural products, the selective protection and deprotection of reactive functional groups is a cornerstone of success. The hydroxyl group, being one of the most common and reactive functionalities, often requires a temporary shield to prevent unwanted side reactions. Silyl ethers are a widely employed class of protecting groups for alcohols, offering a broad spectrum of stabilities and cleavage conditions.[1][2] Chlorotrihexylsilane provides a trihexylsilyl (THS) ether, a bulky and lipophilic protecting group. While less common than its smaller counterparts like trimethylsilyl (TMS) or triethylsilyl (TES) ethers, the increased steric hindrance of the three hexyl chains confers greater stability, making it a valuable option for syntheses requiring robust protection under a variety of reaction conditions.[1][2]
The formation of a trihexylsilyl ether involves the reaction of an alcohol with this compound in the presence of a base. This strategy is particularly useful in complex synthetic pathways where milder protecting groups might not survive.[3]
Key Features of Trihexylsilyl (THS) Protection:
-
Enhanced Stability: Due to the significant steric bulk of the hexyl groups, THS ethers are expected to exhibit greater stability towards acidic and basic conditions compared to smaller trialkylsilyl ethers.[1][2] This increased stability allows for a wider range of chemical transformations to be performed on the protected molecule without premature cleavage of the silyl ether.
-
Increased Lipophilicity: The long alkyl chains of the trihexylsilyl group significantly increase the lipophilicity of the protected molecule. This can be advantageous for solubility in nonpolar organic solvents and for purification by chromatography.
-
Selective Deprotection: While robust, the THS group can be removed under specific conditions, often involving fluoride ion sources or strong acids. The judicious choice of deprotection reagents allows for selective cleavage in the presence of other functional groups.[4][5]
Reaction Mechanism
The protection of an alcohol with this compound generally proceeds via a nucleophilic substitution at the silicon center. A base, such as imidazole or triethylamine, is used to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxide then attacks the silicon atom of this compound, displacing the chloride leaving group. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3]
Caption: General mechanism for hydroxyl protection with this compound.
Experimental Protocols
The following are generalized protocols for the protection of hydroxyl groups using this compound and their subsequent deprotection. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Trihexylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Trihexylsilyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the trihexylsilyl-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide a comparative overview of the relative stabilities of common silyl ethers. The stability of the trihexylsilyl (THS) ether is extrapolated based on the established trend of increasing stability with increasing steric bulk.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [2]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Trihexylsilyl | THS | Expected to be > 64 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: General Deprotection Conditions for Silyl Ethers [4][5]
| Silyl Ether | Common Deprotection Reagents |
| TMS | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃/MeOH |
| TES | Acetic acid, HF-Pyridine, TBAF |
| THS | Expected to require stronger conditions (e.g., TBAF, HF, strong acid) |
| TBDMS | TBAF, HF, CSA in MeOH |
| TIPS | TBAF (slower than TBDMS), HF |
| TBDPS | TBAF (slower than TBDMS), HF |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the protection of a hydroxyl group in a natural product intermediate, subsequent chemical modification, and final deprotection.
References
Troubleshooting & Optimization
How to improve the yield of silylation with Chlorotrihexylsilane.
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of silylation reactions using the sterically demanding reagent, Chlorotrihexylsilane.
Troubleshooting Guide
This section addresses common issues encountered during silylation with this compound and offers potential solutions.
Q1: My silylation reaction with this compound is very slow or shows no product formation. What are the likely causes and how can I fix this?
A1: Low reactivity is the most common issue when using a bulky silylating agent like this compound, primarily due to steric hindrance. Here are the key factors to investigate:
-
Insufficiently Strong Base: A common cause of low yield is the use of a base that is not strong enough to deprotonate the alcohol effectively, especially if the alcohol is also sterically hindered. Standard bases like triethylamine may be inadequate.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Non-polar, aprotic solvents are generally preferred.
-
Low Reaction Temperature: Due to the high activation energy associated with sterically hindered reagents, ambient temperature may be insufficient to drive the reaction forward at a reasonable rate.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low silylation yield.
Q2: I am observing the formation of side products in my reaction. What could they be and how can I minimize them?
A2: With bulky silyl chlorides, side reactions are less common than with smaller reagents, but they can still occur.
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form trihexylsilanol and HCl. This consumes the reagent and can lower the pH of the reaction mixture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction with Solvent: If using a solvent that can be deprotonated or act as a nucleophile, you may see side products. Using inert, aprotic solvents is crucial.
Q3: How do I choose the right base for my silylation with this compound?
A3: The choice of base is critical. An ideal base should be strong enough to deprotonate the alcohol but not so nucleophilic that it reacts with the this compound.
-
For Primary and less hindered Secondary Alcohols: Imidazole is often a good starting point. It acts as both a base and a nucleophilic catalyst.
-
For Sterically Hindered Secondary and Tertiary Alcohols: A stronger, non-nucleophilic base is recommended. Hindered amines like 2,6-lutidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices. For extremely challenging substrates, very strong bases like LDA (Lithium diisopropylamide) or KHMDS (Potassium bis(trimethylsilyl)amide) might be necessary, though these require strictly anhydrous and inert conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my silylation with this compound lower than with TMSCl or TBDMSCl?
A1: The primary reason is steric hindrance. The three hexyl chains on the silicon atom create a significant steric shield, making it more difficult for the silylating agent to approach and react with the hydroxyl group of the alcohol. This is especially pronounced with secondary and tertiary alcohols.[1][2] To achieve comparable yields, more forcing reaction conditions are typically required.
Q2: What is the optimal solvent for silylation with this compound?
A2: Polar aprotic solvents are generally the best choice as they can help to stabilize the charged intermediates in the reaction without interfering with the silylation process.
-
Dimethylformamide (DMF): Often considered the solvent of choice for difficult silylations as it can accelerate the reaction rate.[3]
-
Acetonitrile (MeCN): Another excellent polar aprotic solvent.
-
Dichloromethane (DCM): A good, less polar option, particularly when milder conditions are sufficient.
Ensure that all solvents are anhydrous, as water will readily react with the chlorosilane.
Q3: Can I use a catalyst to improve the reaction rate and yield?
A3: Yes, catalysts can be very effective, especially for hindered alcohols.
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst that activates the silyl chloride, making it more reactive. It is typically used in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a weaker amine base like triethylamine or a hindered base.
-
Iodine (I₂): Has been shown to significantly accelerate silylation reactions, particularly in the presence of N-methylimidazole.[3][4]
Q4: What are the recommended temperature and reaction time for silylation with this compound?
A4: Due to the lower reactivity of this compound, elevated temperatures and longer reaction times are often necessary.
-
Temperature: Start at room temperature, but be prepared to heat the reaction to 40-80°C or even higher, depending on the substrate's steric hindrance.
-
Reaction Time: Reactions can range from a few hours to overnight or even longer. It is crucial to monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Data Presentation
The following table summarizes the influence of various reaction parameters on the yield of silylation with bulky silyl chlorides, based on principles established for reagents like TIPS-Cl and TBDPS-Cl, which are applicable to this compound.
| Parameter | Condition | Effect on Yield for Hindered Substrates | Rationale |
| Silylating Agent | Increased Steric Bulk (e.g., this compound) | Decreases | Increased steric hindrance slows down the reaction rate.[1][2] |
| Base | Weak (e.g., Triethylamine) | Low | Insufficient deprotonation of the alcohol. |
| Strong, non-nucleophilic (e.g., 2,6-Lutidine, DBU) | High | Efficiently deprotonates the alcohol without side reactions. | |
| Solvent | Aprotic Polar (e.g., DMF, MeCN) | High | Stabilizes charged intermediates, accelerating the reaction.[3] |
| Aprotic Non-polar (e.g., Toluene, Hexane) | Moderate | Generally slower reaction rates compared to polar aprotic solvents. | |
| Protic (e.g., Ethanol, Water) | Very Low | Reacts with the silylating agent. | |
| Temperature | Room Temperature | Low to Moderate | May be insufficient to overcome the activation energy. |
| Elevated (40-80°C) | High | Provides the necessary energy to overcome steric hindrance. | |
| Catalyst | None | Low to Moderate | Reaction relies solely on the intrinsic reactivity of the reagents. |
| DMAP or Iodine | High | Activates the silyl chloride, increasing its electrophilicity.[3][4] |
Experimental Protocols
General Protocol for the Silylation of a Hindered Secondary Alcohol with this compound
This protocol provides a starting point for optimizing the silylation of a sterically hindered alcohol. The specific conditions may need to be adjusted based on the substrate.
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
2,6-Lutidine (2.0 - 3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered secondary alcohol.
-
Dissolve the alcohol in anhydrous DMF.
-
Add 2,6-lutidine and DMAP to the solution and stir for 5-10 minutes.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Silylation Reaction Workflow
Caption: General experimental workflow for silylation.
References
Technical Support Center: Derivatization with Chlorotrihexylsilane for GC-MS Analysis
Welcome to the technical support center for gas chromatography-mass spectrometry (GC-MS) derivatization using Chlorotrihexylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over more common silylating agents like BSTFA or MSTFA?
A1: The primary advantage of using this compound lies in the properties of the resulting trihexylsilyl (THS) derivatives. The bulky trihexylsilyl group can offer enhanced thermal stability and more favorable chromatographic properties for certain analytes.[1] Additionally, the mass spectra of THS derivatives exhibit characteristic fragmentation patterns with higher molecular weight fragments, which can be beneficial for structural elucidation and can shift the analyte's mass out of the low molecular weight background noise.[1]
Q2: My derivatization with this compound is incomplete. What are the most common causes?
A2: Incomplete derivatization with a bulky reagent like this compound is a common issue. The most frequent culprits include:
-
Presence of moisture: Chlorosilanes readily react with water, which consumes the reagent. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric hindrance: The large hexyl groups can physically block the reagent from accessing the reactive site on the analyte, especially with sterically hindered functional groups (e.g., tertiary alcohols).[2]
-
Suboptimal reaction conditions: Insufficient reaction time, temperature, or an inadequate amount of reagent or catalyst can lead to incomplete reactions.
-
Improper solvent choice: The solvent can influence the reaction rate. Polar aprotic solvents like pyridine or DMF are often preferred as they can facilitate the reaction.[3]
Q3: What is the role of a base in the derivatization reaction with this compound?
A3: A base, such as pyridine or triethylamine, serves two main purposes. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct of the reaction. Second, some bases, like imidazole or 4-(dimethylamino)pyridine (DMAP), can act as catalysts by forming a more reactive silylating intermediate.[4]
Q4: Can I use the same reaction conditions for this compound as I would for Chlorotrimethylsilane?
A4: No, it is unlikely that the same conditions will be effective. Due to the significant steric bulk of the trihexylsilyl group, you will likely need more forcing reaction conditions. This may include longer reaction times, higher temperatures, and the use of a catalyst to achieve a comparable level of derivatization.[2]
Q5: How can I confirm that my derivatization is complete?
A5: The completeness of the derivatization can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. Look for the disappearance of the underivatized analyte peak and the appearance and maximization of the derivatized analyte peak.
Q6: What are some common side products in derivatization with this compound?
A6: A common side product is hexahexyldisiloxane, which forms from the hydrolysis of this compound in the presence of moisture. Using strictly anhydrous conditions can minimize its formation.
Troubleshooting Guide for Incomplete Derivatization
If you are experiencing low or no yield of your desired trihexylsilyl derivative, consult the following troubleshooting workflow and the accompanying table of common issues and solutions.
Caption: Troubleshooting workflow for incomplete derivatization.
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry. Use anhydrous solvents and fresh reagents. Store reagents under an inert gas. |
| Insufficient reagent amount or reaction time/temperature. | Increase the molar excess of this compound. Optimize reaction time and temperature through time-course experiments. | |
| Steric hindrance of the target functional group. | Increase reaction temperature and time significantly. Consider using a stronger catalyst like DMAP. | |
| Multiple derivative peaks for a single analyte | Incomplete derivatization. | Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. |
| Peak tailing in GC analysis | Active sites in the GC inlet liner or column. | Use a deactivated liner and column. Regularly replace the liner and trim the column. |
| Presence of a large peak for hexahexyldisiloxane | Hydrolysis of this compound due to moisture. | Rigorously dry all glassware, solvents, and the sample. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
Experimental Protocol: General Procedure for Derivatization with this compound
This protocol provides a general guideline. Due to the high steric hindrance of the trihexylsilyl group, optimization of reaction time, temperature, and reagent ratios is critical for each specific analyte.
Materials:
-
Analyte (1-5 mg)
-
Anhydrous Pyridine (or another suitable aprotic solvent like DMF or acetonitrile)
-
This compound
-
Catalyst (optional, e.g., DMAP or Imidazole)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
-
Nitrogen or Argon gas supply
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried analyte into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent and Catalyst Addition: Add 200 µL of anhydrous pyridine to dissolve the sample. If using a catalyst, add it at this stage (e.g., 1-5 mol% of DMAP).
-
Reagent Addition: Add a molar excess of this compound (e.g., 50-100 µL, a 2:1 to 10:1 molar ratio of reagent to active hydrogen is a good starting point). The optimal ratio will depend on the reactivity of the analyte.
-
Reaction: Tightly cap the vial and heat at a temperature ranging from 60°C to 120°C. The reaction time can vary from 1 hour to overnight. It is highly recommended to perform a time-course study to determine the optimal reaction time.
-
Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The reaction mixture can often be directly injected into the GC-MS. Alternatively, the solvent can be evaporated, and the residue reconstituted in a non-polar solvent like hexane for analysis.
Quantitative Data Summary
The optimal conditions for derivatization with this compound are highly dependent on the analyte's structure, particularly the steric environment of the functional group being derivatized. The following table provides representative starting conditions that will likely require further optimization.
| Functional Group | Relative Reactivity | Typical Temperature Range (°C) | Typical Reaction Time | Recommended Catalyst | Notes |
| Primary Alcohols | High | 60 - 80 | 1 - 4 hours | Pyridine (as solvent/base) | Generally, the easiest to derivatize. |
| Secondary Alcohols | Medium | 80 - 100 | 2 - 8 hours | Imidazole or DMAP | Increased steric hindrance requires more forcing conditions. |
| Tertiary Alcohols | Low | 100 - 120+ | 8 - 24 hours or longer | DMAP | Very slow reaction; may not go to completion. |
| Phenols | High | 60 - 80 | 1 - 3 hours | Pyridine | Generally reactive, but hindered phenols will require more forcing conditions. |
| Carboxylic Acids | Medium | 80 - 100 | 2 - 6 hours | Pyridine | Forms trihexylsilyl esters. |
| Primary Amines | Medium | 80 - 100 | 2 - 8 hours | Pyridine or Triethylamine | Can form mono- and di-silylated products. |
| Secondary Amines | Low | 100 - 120 | 4 - 16 hours | Imidazole or DMAP | Steric hindrance is a significant factor. |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the general chemical reaction pathway for the silylation of an alcohol with this compound in the presence of a base.
Caption: General silylation reaction pathway.
References
Preventing hydrolysis of Chlorotrihexylsilane during reaction setup.
Welcome to the technical support center for Chlorotrihexylsilane. This guide provides detailed answers, troubleshooting workflows, and experimental protocols to help you successfully manage this water-sensitive reagent and prevent its hydrolysis during reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to moisture?
This compound, ((C₆H₁₃)₃SiCl), is an organosilicon compound known as a silyl halide. Its sensitivity to moisture stems from the highly reactive silicon-chlorine (Si-Cl) bond. The silicon atom is electrophilic, and the chlorine atom is a good leaving group. Water, even in trace amounts from atmospheric humidity, acts as a nucleophile, readily attacking the silicon atom. This reaction breaks the Si-Cl bond, leading to hydrolysis.[1][2]
Q2: What are the signs of accidental hydrolysis during my reaction setup?
The hydrolysis of this compound produces hydrochloric acid (HCl) and hexamethyldisiloxane.[2] The visual and olfactory signs of this undesirable reaction include:
-
Fuming: The reagent will appear to "fume" in moist air as the liberated HCl gas reacts with atmospheric water to form an aerosol of hydrochloric acid.[1][3]
-
Pungent Odor: You will notice a sharp, acrid odor characteristic of HCl.[1]
-
Precipitate Formation: The resulting trihexylsilanol ((C₆H₁₃)₃SiOH) can condense with itself to form hexahexyldisiloxane (((C₆H₁₃)₃Si)₂O), which may appear as a white solid or an insoluble oily substance in your reaction mixture.
Q3: What does "anhydrous" or "dry" mean when working with this compound?
For reactions involving highly water-sensitive reagents like this compound, "anhydrous" refers to conditions where water content is reduced to the lowest possible level, typically measured in parts-per-million (ppm). This requires that not only the reagents but also the glassware, solvents, and atmosphere are rigorously dried and free of moisture.[4][5] Simply using a bottle of solvent labeled "anhydrous" is often insufficient without proper handling and storage.
Troubleshooting Guides
Q4: My reaction failed, and I suspect water contamination. How do I identify the source?
A failed reaction where this compound was a key reagent is often due to premature hydrolysis. Use the following troubleshooting workflow to systematically identify the potential source of moisture contamination.
Caption: Troubleshooting workflow for diagnosing moisture contamination.
Q5: What are the most common sources of moisture in a reaction setup?
Even in a well-maintained lab, moisture can be introduced from several sources:
-
Glassware: Glass surfaces naturally adsorb a layer of water from the atmosphere.[4][6]
-
Solvents: Even solvents labeled "anhydrous" can absorb moisture if not stored and handled correctly.
-
Atmosphere: Ambient laboratory air contains significant amounts of water vapor.
-
Reagents: Other reagents in the reaction may not have been adequately dried.
-
Transfer Equipment: Syringes, needles, and cannulas can introduce moisture if not properly dried.
Experimental Protocols
Protocol 1: Rigorous Drying of Laboratory Glassware
Glassware must be completely dry for any reaction involving this compound.[4][6] Choose one of the following methods.
Method A: Oven Drying
-
Clean: Thoroughly wash and rinse all glassware with deionized water.
-
Dry: Place the glassware in a laboratory oven set to 120-150°C for a minimum of 4 hours, or preferably overnight.[7][8]
-
Assemble & Cool: While still hot, assemble the glassware (e.g., flask with condenser). Immediately purge the system with a stream of dry inert gas (Nitrogen or Argon) while it cools to room temperature.[9] This prevents moist lab air from being drawn back into the flask upon cooling.
Method B: Flame Drying (for borosilicate flasks)
-
Clean & Assemble: Clean the flask and assemble it with a stir bar inside. Clamp it securely in a fume hood.
-
Purge: Pass a gentle stream of dry inert gas through the apparatus.
-
Heat: Using a heat gun or a Bunsen burner with a soft flame, gently heat the entire surface of the glassware under the inert gas flow until all visible moisture is gone. Be cautious and heat evenly to avoid thermal shock.[4]
-
Cool: Allow the glassware to cool to room temperature with the inert gas stream still flowing.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
An inert atmosphere is critical to exclude atmospheric moisture.[10][11]
-
Assemble: Set up your dried glassware (e.g., a round-bottom flask with a condenser and a rubber septum).
-
Connect to Manifold: Connect the apparatus to a Schlenk line or a balloon filled with an inert gas like Nitrogen or Argon.[12]
-
Purge the System: Evacuate the air from the flask using the vacuum on the Schlenk line for 30-60 seconds.
-
Backfill with Inert Gas: Refill the flask with the inert gas.[12]
-
Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[12] Your flask is now ready for the addition of solvents and reagents.
Protocol 3: Safe Transfer of this compound and Anhydrous Solvents
Liquid reagents must be transferred without introducing air or moisture.[4]
-
Prepare Syringe: Dry a glass syringe and needle in a 120°C oven and allow it to cool in a desiccator.
-
Pressurize Reagent Bottle: Puncture the septum of the this compound bottle (e.g., a Sure/Seal™ bottle) with a needle connected to a supply of inert gas. This creates a slight positive pressure.
-
Withdraw Reagent: Puncture the septum with the dry needle of your syringe. Draw up slightly more than the required volume of liquid. Invert the syringe and push the plunger to expel any gas bubbles and adjust to the exact volume.
-
Transfer: Quickly and carefully insert the needle through the septum on your reaction flask and dispense the liquid.
-
Solvent Transfer: Use the same technique to transfer anhydrous solvents from their storage bottles to the reaction flask.
Data Center
Quantitative data is crucial for understanding the requirements for an anhydrous reaction.
Table 1: Typical Water Content in Common "Anhydrous" Solvents
| Solvent | Water Content (ppm) in New Bottle | Comments |
|---|---|---|
| Tetrahydrofuran (THF) | < 50 | Can form peroxides; should be freshly distilled or used from a new bottle. |
| Toluene | < 30 | A good non-polar solvent for silylation reactions.[13] |
| Acetonitrile | < 30 | A polar aprotic solvent. |
| Dichloromethane (DCM) | < 50 | Must be stored over molecular sieves. |
| Dimethylformamide (DMF) | < 50 | Highly hygroscopic; difficult to keep dry.[14] |
Data are typical values and can vary by manufacturer and storage conditions.
Table 2: Common Drying Methods for Solvents
| Method | Target Water Content | Suitable For | Notes |
|---|---|---|---|
| Distillation from Na/Benzophenone | < 10 ppm | Ethers (THF), Hydrocarbons (Toluene) | Provides a visual indicator (deep blue/purple) when the solvent is dry. |
| Activated Molecular Sieves (3Å or 4Å) | < 30 ppm | Most aprotic solvents (DCM, Acetonitrile) | Sieves must be activated by heating under vacuum before use. |
| Distillation from CaH₂ | < 20 ppm | Amines, some hydrocarbons | Reacts with acidic protons; not suitable for all solvents. |
Chemical Pathway Visualization
The fundamental reaction you are working to prevent is the hydrolysis of the silicon-chlorine bond. The diagram below illustrates this undesired chemical pathway.
Caption: The hydrolysis pathway of this compound with water.
References
- 1. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. Chlorotrimethylsilane | 75-77-4 [amp.chemicalbook.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. cnlabglassware.com [cnlabglassware.com]
- 8. Drying Methods of Laboratory Glass Instruments - Knowledge - Zhejiang Aijiren Technology Technology Inc. - Aijiren Technology [aijirenvial.com]
- 9. Drying | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. uab.edu [uab.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. thomassci.com [thomassci.com]
Optimizing reaction conditions for protecting tertiary alcohols with Chlorotrihexylsilane.
Welcome to the technical support center for the protection of tertiary alcohols using Chlorotrihexylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this sterically challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of my tertiary alcohol with this compound so slow and low-yielding compared to primary or secondary alcohols?
A1: The protection of tertiary alcohols with silylating agents like this compound is often challenging due to steric hindrance. The bulky nature of both the tertiary alcohol and the trihexylsilyl group impedes the approach of the alcohol's oxygen atom to the silicon center of the this compound. This results in a slower reaction rate and lower yields compared to less sterically hindered primary and secondary alcohols.[1] To overcome this, more forcing reaction conditions are typically required.
Q2: What are the most critical parameters to control for a successful silylation of a tertiary alcohol?
A2: The most critical parameter is the strict exclusion of moisture. This compound readily reacts with water to form trihexylsilanol, which can then dimerize to form a siloxane, consuming the reagent and reducing your yield. Therefore, ensuring all glassware is flame- or oven-dried, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are crucial. Other key parameters include the choice of base, solvent, reaction temperature, and reaction time.
Q3: What is the recommended base for this reaction and why?
A3: For the silylation of sterically hindered alcohols, strong, non-nucleophilic bases are preferred. Imidazole is a common and effective choice as it not only acts as an acid scavenger for the HCl byproduct but also serves as a nucleophilic catalyst, activating the this compound.[1] For particularly challenging tertiary alcohols, a stronger, non-nucleophilic, and sterically hindered base like 2,6-lutidine may be beneficial. Triethylamine can also be used, but imidazole is often more effective.
Q4: Which solvent is most suitable for this reaction?
A4: Polar aprotic solvents are generally the best choice for silylation reactions. Anhydrous N,N-dimethylformamide (DMF) is highly recommended as it can accelerate the reaction rate.[2] Dichloromethane (DCM) is another common choice. The choice of solvent can significantly impact the reaction kinetics.
Q5: I see a white precipitate forming during my reaction. Is this normal?
A5: Yes, the formation of a white precipitate, such as imidazolium hydrochloride or triethylammonium hydrochloride, is a good indication that the reaction is proceeding. This precipitate is the salt formed between the amine base and the HCl generated during the reaction.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you observe a low yield of the desired trihexylsilyl ether with a significant amount of unreacted tertiary alcohol, consider the following troubleshooting steps.
Troubleshooting Workflow for Low or No Product Formation
Caption: A stepwise guide to troubleshooting low product yield.
Issue 2: Formation of Side Products
The most common side product is the corresponding hexahexyldisiloxane, which arises from the hydrolysis of this compound.
| Problem | Likely Cause | Suggested Solution |
| Major side product observed (less polar than starting material on TLC) | Presence of moisture leading to hydrolysis of this compound. | Rigorously dry all glassware and use anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| Multiple unidentified spots on TLC | Degradation of starting material or product. | Ensure the reaction conditions are not too harsh. If heating, increase the temperature gradually. Check the stability of your starting material under the reaction conditions. |
Issue 3: Difficult Product Purification
| Problem | Likely Cause | Suggested Solution |
| Difficulty removing excess silylating agent or siloxane byproduct | These byproducts can have similar polarities to the desired silyl ether. | A standard aqueous workup with saturated sodium bicarbonate can help remove some impurities. Careful flash column chromatography on silica gel is often necessary. A non-polar eluent system is typically required. |
| Product decomposes on silica gel column | The silyl ether may be sensitive to the acidic nature of standard silica gel. | Use deactivated (neutral) silica gel for chromatography, or consider alternative purification methods such as distillation if the product is thermally stable. |
Experimental Protocols
The following is a general starting protocol for the protection of a tertiary alcohol with this compound. Due to the high steric hindrance, optimization of reaction time and temperature will likely be necessary for your specific substrate.
General Protocol for Trihexylsilylation of a Tertiary Alcohol
Caption: Workflow for the protection of a tertiary alcohol.
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the tertiary alcohol (1.0 equivalent) and anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add imidazole (2.2 equivalents).
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If TLC analysis shows a slow conversion, the reaction mixture can be heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The silylated product will be less polar and have a higher Rf value.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Due to the substrate-dependent nature of silylating tertiary alcohols, the following table provides a general guideline for optimizing reaction conditions.
Table 1: General Reaction Conditions for Silylation of Alcohols
| Alcohol Type | Reagent Equivalents (R₃SiCl) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary | 1.1 - 1.2 | Imidazole (2.2) | DMF | 0 to RT | 2 - 4 |
| Secondary | 1.1 - 1.3 | Imidazole (2.2) | DMF | RT | 4 - 12 |
| Tertiary | 1.2 - 1.5 | Imidazole (2.2) or 2,6-Lutidine (2.2) | DMF | RT to 60 | 12 - 48+ |
References
Technical Support Center: Removal of Excess Chlorotrihexylsilane and Silylation Byproducts
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of excess chlorotrihexylsilane and its associated byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed from this compound during a silylation reaction and subsequent workup?
A1: During a typical silylation reaction, a stoichiometric amount of hydrochloric acid (HCl) is generated, which is usually neutralized by a base (e.g., triethylamine, pyridine).[1] Upon aqueous workup, any excess this compound will be hydrolyzed to form trihexylsilanol ((C₆H₁₃)₃SiOH). This silanol can then undergo self-condensation to form hexahexyldisiloxane (((C₆H₁₃)₃Si)₂O). Both trihexylsilanol and hexahexyldisiloxane are the primary silylation byproducts that need to be removed during purification.
Q2: What is the general procedure for quenching a reaction containing excess this compound?
A2: To quench a reaction, the mixture should be cooled to 0 °C and then a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), is slowly added.[2] This will neutralize any remaining HCl and hydrolyze the excess this compound. Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used.[2] Following the quench, the desired product is typically extracted into an organic solvent.
Q3: Which purification techniques are most effective for removing trihexylsilanol and hexahexyldisiloxane?
A3: Due to their high boiling points and non-polar nature, flash column chromatography is the most effective method for removing trihexylsilanol and hexahexyldisiloxane from the desired silylated product.[2][3] Distillation is generally not suitable unless the desired product has a significantly lower boiling point, which is unlikely given the bulky nature of the trihexylsilyl group.
Q4: Are trihexylsilyl ethers stable to silica gel chromatography?
A4: Trihexylsilyl ethers are generally stable to silica gel. However, if the desired product is sensitive to acid, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a tertiary amine, like triethylamine (typically 1-2%).[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of excess this compound and its byproducts.
| Problem | Possible Cause | Solution |
| Emulsion formation during aqueous workup. | The presence of polar, high molecular weight byproducts or insufficient phase separation. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] If the emulsion persists, filtering the mixture through a pad of Celite may be effective. |
| The desired product and byproducts co-elute during flash chromatography. | The polarity of the eluent is too high, or the separation efficiency of the column is poor. | Use a less polar solvent system for elution. A gradient elution, starting with a very non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can improve separation.[3] Ensure the column is packed properly and is of sufficient length for the separation. |
| The desired silylated product is unexpectedly cleaved during purification. | The product is sensitive to acidic conditions on the silica gel. | Neutralize the silica gel before use by flushing the packed column with a solvent mixture containing 1-2% triethylamine.[2][3] Alternatively, use a different stationary phase like neutral alumina. |
| White precipitate (likely amine hydrochloride) clogs the filter during filtration. | The amine hydrochloride salt formed during the reaction is not fully dissolved or removed during the initial workup. | Before filtration, ensure the reaction mixture is thoroughly washed with water to dissolve and remove the amine hydrochloride salt. If a precipitate has already formed and is causing issues, it may be necessary to dissolve the crude product in a suitable organic solvent, wash again with water, and then re-concentrate before attempting purification. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
Objective: To quench the silylation reaction and perform an initial extraction to separate the desired product from water-soluble impurities.
Apparatus:
-
Reaction flask
-
Separatory funnel
-
Erlenmeyer flask
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ with stirring until gas evolution ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the desired silylated product from non-volatile byproducts like trihexylsilanol and hexahexyldisiloxane.
Apparatus:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[5]
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.[3] Due to the non-polar nature of the trihexylsilyl group, a solvent system with low polarity (e.g., 98:2 hexane:ethyl acetate) is a good starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.[6]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.[2] The non-polar byproducts (hexahexyldisiloxane) will typically elute first, followed by the desired product, and then the more polar byproduct (trihexylsilanol).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Stability of trihexylsilyl ethers under acidic and basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trihexylsilyl (THS) ethers under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable are trihexylsilyl (THS) ethers compared to other common silyl ethers?
A1: The stability of silyl ethers is primarily determined by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of reagents, such as acids and bases, that cause cleavage. While specific kinetic data for trihexylsilyl (THS) ethers are not widely available in the literature, their stability can be reliably extrapolated from the established trends of other common silyl ethers. The n-hexyl groups in THS ethers provide significant steric bulk, making them substantially more stable than smaller trialkylsilyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers. The stability of THS ethers is expected to be comparable to, or potentially greater than, triisopropylsilyl (TIPS) ethers, especially under acidic conditions.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < THS (expected) ≈ TIPS < TBDPS
Under basic conditions, the stability order is generally similar, although electronic effects can play a more significant role.
Q2: Under what acidic conditions can I expect my THS ether to be labile?
A2: While THS ethers are robust, they can be cleaved under sufficiently strong acidic conditions. Conditions that readily cleave less hindered silyl ethers, such as dilute acetic acid, are unlikely to affect THS ethers significantly at room temperature. Cleavage of THS ethers will likely require stronger acids, such as trifluoroacetic acid (TFA), or prolonged heating with moderately strong acids. It is always recommended to perform a small-scale test reaction to determine the optimal deprotection conditions for your specific substrate.
Q3: Are THS ethers stable to common basic conditions in organic synthesis?
A3: Trihexylsilyl ethers are expected to be highly stable under most basic conditions, including exposure to amines, metal hydroxides, and carbonates at room temperature. Silyl ethers are generally more stable to basic than acidic conditions. Cleavage under basic conditions typically requires strong bases or elevated temperatures.
Q4: What are the best methods for cleaving a THS ether?
A4: The most reliable method for the cleavage of sterically hindered silyl ethers like THS is the use of fluoride-based reagents. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common and effective reagent for this purpose. Due to the steric bulk of the hexyl groups, longer reaction times or elevated temperatures may be required compared to the cleavage of less hindered silyl ethers.
Troubleshooting Guides
Issue 1: My THS ether is being unexpectedly cleaved during a reaction.
-
Possible Cause: Presence of a strong protic or Lewis acid catalyst that was not anticipated.
-
Solution: Re-evaluate all reagents and catalysts in your reaction mixture. If a strong acid is necessary, consider lowering the reaction temperature or using a more hindered silyl protecting group if available.
-
-
Possible Cause: The reaction is generating acidic byproducts.
-
Solution: Add a non-nucleophilic base, such as 2,6-lutidine, to the reaction mixture to act as an acid scavenger.
-
-
Possible Cause: The substrate has a neighboring group that facilitates intramolecular cleavage.
-
Solution: This is substrate-dependent and may require a redesign of the synthetic route or the choice of protecting group.
-
Issue 2: I am having difficulty cleaving my THS ether.
-
Possible Cause: The deprotection conditions are too mild.
-
Solution (Acidic Conditions): Increase the concentration of the acid, switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid), or increase the reaction temperature. Monitor the reaction carefully to avoid decomposition of the substrate.
-
Solution (Fluoride-Based Conditions): Increase the equivalents of TBAF, increase the reaction temperature, or add a co-solvent such as HMPA (use with caution due to toxicity). Alternatively, using anhydrous HF in pyridine is a very potent method for cleaving hindered silyl ethers, but requires careful handling in plastic labware.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers under Acidic Conditions
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (approx.) | Expected Stability of THS Ether |
| Trimethylsilyl | TMS | 1 | Much less stable |
| Triethylsilyl | TES | 64 | Less stable |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | Less stable |
| Trihexylsilyl | THS | Not available (expected to be > 700,000) | Reference Stability |
| Triisopropylsilyl | TIPS | 700,000 | Comparable |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | More stable |
Note: The relative rates are approximate and can vary based on the substrate and specific reaction conditions. The stability of THS is an extrapolation based on steric hindrance principles.
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Mediated Cleavage of a Trihexylsilyl Ether
This protocol is a starting point and may require optimization for specific substrates.
Objective: To deprotect a THS-protected alcohol using tetrabutylammonium fluoride (TBAF).
Materials:
-
THS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the THS-protected substrate in anhydrous THF (approximately 0.1 M concentration).
-
To the stirred solution, add 1.5 to 3.0 equivalents of a 1 M TBAF solution in THF.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the steric bulk of the THS group, the reaction may require 24-48 hours.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of a trihexylsilyl ether.
Caption: Hierarchy of silyl ether stability under acidic conditions.
Technical Support Center: Surface Functionalization of Metal Oxides with Chlorotrihexylsilane
Welcome to the technical support center for the surface functionalization of metal oxides with Chlorotrihexylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound bonding to a metal oxide surface?
A1: The functionalization process relies on the reaction between the chlorosilyl group of this compound and the hydroxyl (-OH) groups present on the metal oxide surface. This reaction forms a stable, covalent siloxane bond (Si-O-Metal). The presence of a thin layer of water on the substrate is crucial for the hydrolysis of the chlorosilane to a reactive silanol intermediate, which then condenses with the surface hydroxyl groups.
Q2: Why is my metal oxide surface not becoming hydrophobic after treatment with this compound?
A2: A lack of hydrophobicity, often indicated by a low water contact angle, can stem from several factors.[1] These include incomplete surface cleaning, degradation of the this compound reagent due to premature hydrolysis, or insufficient reaction time and temperature.[1] Ensuring the metal oxide surface is properly activated to have a high density of hydroxyl groups is also critical for a successful reaction.
Q3: Can this compound form multilayers on the surface?
A3: Yes, under certain conditions, particularly in the presence of excess water, this compound can undergo self-condensation to form multilayers or aggregates on the surface.[1] To promote the formation of a uniform monolayer, it is essential to control the amount of water in the reaction system and use anhydrous solvents.
Q4: What is the role of curing after the silanization process?
A4: Curing, typically by heating the functionalized substrate, is a critical step to promote the formation of strong covalent bonds between the silane and the metal oxide surface and to encourage cross-linking between adjacent silane molecules. This process removes residual water and solvent, leading to a more stable and durable hydrophobic layer.
Q5: How does the long hexyl chain of this compound affect the functionalization?
A5: The long hexyl chains contribute significantly to the hydrophobicity of the functionalized surface. However, they can also introduce steric hindrance, which may prevent the formation of a densely packed monolayer. This can result in a less ordered surface layer compared to shorter-chain silanes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Hydrophobicity / Low Water Contact Angle | 1. Incomplete surface cleaning: Organic residues or contaminants are preventing the silane from reacting with the surface. 2. Inactive metal oxide surface: Insufficient density of surface hydroxyl (-OH) groups. 3. Degraded this compound: The reagent has prematurely hydrolyzed due to exposure to moisture. 4. Insufficient reaction time or temperature: The reaction has not gone to completion. | 1. Improve cleaning protocol: Use a sequence of sonication in solvents like acetone and isopropanol, followed by a thorough rinse with deionized water. 2. Surface activation: Treat the substrate with an oxygen plasma or a piranha solution (use with extreme caution) to generate hydroxyl groups. 3. Use fresh reagent and anhydrous solvents: Prepare the silanization solution immediately before use in a dry environment (e.g., glove box). 4. Optimize reaction conditions: Increase the reaction time or temperature according to the protocol. |
| Inconsistent or Patchy Coating | 1. Non-uniform surface activation: The density of hydroxyl groups is uneven across the substrate. 2. Presence of moisture during deposition: Water droplets on the surface can lead to localized polymerization. 3. Uneven application of silane solution: The substrate was not fully immersed or evenly coated. | 1. Ensure uniform activation: Make sure the entire substrate is in contact with the activating agent. 2. Thoroughly dry the substrate: After cleaning and activation, dry the substrate with a stream of inert gas and bake in an oven. 3. Complete immersion: Ensure the substrate is fully and evenly submerged in the silane solution. |
| Formation of White Residue or Hazy Film | 1. Excessive water in the reaction: Leads to rapid hydrolysis and self-condensation of the silane in the solution, forming polysiloxane aggregates. 2. Concentration of this compound is too high: Promotes intermolecular reactions rather than surface binding. | 1. Control moisture: Use anhydrous solvents and perform the reaction in a moisture-controlled environment. 2. Optimize silane concentration: Reduce the concentration of this compound in the solution. |
| Poor Adhesion of the Silane Layer | 1. Inadequate surface preparation: Lack of sufficient hydroxyl groups for covalent bonding. 2. Insufficient curing: The siloxane bonds have not fully formed and cross-linked. 3. Contamination of the silane solution: Impurities can interfere with the bonding process. | 1. Re-evaluate surface activation: Ensure the activation step is effective. 2. Optimize curing parameters: Increase the curing time or temperature. 3. Use high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Solution-Phase Functionalization of Metal Oxide Substrates
This protocol describes a general procedure for the functionalization of flat metal oxide substrates (e.g., SiO₂, Al₂O₃, TiO₂, ZnO wafers or slides).
Materials:
-
Metal oxide substrate
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Equipment:
-
Ultrasonic bath
-
Oven
-
Glove box or desiccator
-
Glass beakers and staining jars
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate the substrate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry with a stream of nitrogen or argon gas.
-
-
Surface Activation:
-
Treat the cleaned substrate with oxygen plasma for 3-5 minutes to generate surface hydroxyl groups.
-
Alternatively, for robust substrates like SiO₂, a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water and dry thoroughly with inert gas.
-
Bake the substrate in an oven at 120°C for 30 minutes to remove any physisorbed water.
-
-
Silanization:
-
Transfer the activated substrate to a glove box or a desiccator with an inert atmosphere.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the substrate in the silane solution for 1-2 hours at room temperature.
-
-
Washing:
-
Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.
-
Rinse with isopropanol and then DI water.
-
Dry the substrate with a stream of inert gas.
-
-
Curing:
-
Cure the functionalized substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation and cross-linking.
-
Protocol 2: Functionalization of Metal Oxide Nanoparticles
This protocol provides a general method for functionalizing metal oxide nanoparticles in a solution.
Materials:
-
Metal oxide nanoparticles
-
This compound
-
Anhydrous toluene
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the metal oxide nanoparticles in anhydrous toluene in a round-bottom flask.
-
Sonicate the dispersion to ensure it is well-homogenized.
-
-
Silanization Reaction:
-
Heat the dispersion to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Add a controlled amount of this compound to the refluxing dispersion. The optimal amount will depend on the surface area of the nanoparticles and the desired surface coverage.
-
Continue the reaction under reflux for 4-12 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles several times with anhydrous toluene and then with ethanol to remove unreacted silane and byproducts.
-
Dry the functionalized nanoparticles in a vacuum oven.
-
Data Presentation
Table 1: Typical Reaction Conditions for Solution-Phase Silanization
| Parameter | Value |
| Silane Concentration | 1-5% (v/v) in anhydrous solvent |
| Solvent | Toluene, Hexane, or other anhydrous non-polar solvents |
| Reaction Temperature | Room Temperature to Reflux (40-110°C) |
| Reaction Time | 1-24 hours |
| Curing Temperature | 110-120°C |
| Curing Time | 1-2 hours |
Table 2: Expected Characterization Results for Successful Functionalization
| Characterization Technique | Expected Outcome |
| Water Contact Angle | Significant increase to >90°[1] |
| FTIR Spectroscopy | Appearance of C-H stretching peaks (~2850-2960 cm⁻¹).[2] Disappearance or reduction of broad -OH peak (~3200-3600 cm⁻¹). Appearance of Si-O-Metal peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p and C 1s peaks.[3] Decrease in the O 1s peak corresponding to metal-hydroxyl groups. |
Visualizations
Caption: Experimental workflow for the surface functionalization of metal oxides.
Caption: Reaction pathway for this compound on a hydroxylated surface.
Caption: Troubleshooting decision tree for common functionalization issues.
References
Technical Support Center: Catalyst Selection for Enhancing the Reactivity of Chlorotrihexylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the silylation of alcohols and other nucleophiles with chlorotrihexylsilane.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is slow or incomplete. What is the most common cause?
A1: The primary suspect for incomplete silylation reactions is the presence of moisture. This compound readily hydrolyzes in the presence of water to form trihexylsilanol, which can then dimerize to form hexahexyldisiloxane, consuming the reagent and reducing your yield. It is critical to ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that all solvents and reagents are anhydrous. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.
Q2: How do I choose an appropriate catalyst for my this compound reaction?
A2: Catalyst selection depends on the steric hindrance of the alcohol and the desired reactivity.
-
For primary and less hindered secondary alcohols: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or imidazole is often sufficient. Imidazole is a common choice as it acts as both a catalyst and an HCl scavenger.
-
For sterically hindered secondary and tertiary alcohols: A more potent catalyst system may be required. Using a more reactive silylating agent, such as the corresponding silyl triflate (trihexylsilyl trifluoromethanesulfonate), in combination with a non-nucleophilic, sterically hindered base like 2,6-lutidine, can be effective.
Q3: What is the role of a base in these reactions?
A3: A base is crucial for scavenging the hydrochloric acid (HCl) generated during the silylation reaction. The buildup of HCl can protonate the alcohol, rendering it non-nucleophilic, and can also lead to the degradation of acid-sensitive substrates or products. Common bases include tertiary amines like triethylamine (Et3N) and diisopropylethylamine (DIPEA). Imidazole can also serve as the base.
Q4: I am observing the formation of an alkene byproduct. What is causing this?
A4: Alkene formation is typically the result of an elimination side reaction (E2), which can compete with the desired substitution (silylation). This is more common with secondary and tertiary alcohols, especially when the reaction is heated. Using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and avoiding excessive heating can help minimize this side reaction.
Q5: How can I purify my trihexylsilyl ether product?
A5: Trihexylsilyl ethers can be sensitive to acidic conditions, so care must be taken during purification. During the aqueous workup, it is advisable to quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. If performing flash column chromatography on silica gel, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (~1%) to prevent hydrolysis of the product on the column.
Troubleshooting Guides
Guide 1: Low to No Product Formation
If you observe little to no formation of the desired trihexylsilyl ether, consult the following workflow and table.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Inactive Silylating Agent | This compound can degrade upon prolonged storage or exposure to moisture. Use a fresh bottle or distill the reagent before use. |
| Insufficient Catalyst/Base | The catalyst or base may be depleted. Increase the loading of the catalyst (e.g., DMAP to 0.1-0.2 eq.) or use a slight excess of the base (1.5-2.0 eq.). |
| High Steric Hindrance | The substrate may be too sterically hindered for the chosen conditions. Increase the reaction temperature, switch to a more potent catalyst, or consider a more reactive silylating agent like trihexylsilyl triflate. |
| Low Reaction Temperature/Time | Silylation of hindered alcohols can be slow. Increase the reaction time and/or moderately increase the temperature while monitoring for side product formation. |
Data Presentation
The following table provides a qualitative comparison of common catalyst systems for the silylation of alcohols with sterically demanding silyl chlorides like this compound. Actual yields and reaction times will vary significantly based on the specific substrate and reaction conditions.
Table 1: Comparison of Catalyst Systems for Silylation of Alcohols
| Catalyst System | Substrate Type | Relative Reactivity | Typical Reaction Time | Key Considerations |
| Imidazole | Primary, Secondary Alcohols | Moderate | 2 - 24 hours | Acts as both catalyst and HCl scavenger. Good general-purpose system. |
| Et₃N / DMAP (cat.) | Primary, Secondary Alcohols | High | 1 - 12 hours | DMAP is a highly efficient nucleophilic catalyst.[1][2] Can be too reactive for sensitive substrates. |
| Pyridine | Primary, Secondary Alcohols | Moderate | 4 - 24 hours | Often used as both solvent and base. Less reactive than DMAP. |
| 2,6-Lutidine | Secondary, Tertiary Alcohols | Moderate to High | 12 - 48 hours | Non-nucleophilic base, good for preventing elimination side reactions, especially with silyl triflates. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Alkenes, Alkynes, Alcohols | Varies | Varies | Activates the silylating agent. Less common for simple alcohol protection but useful in other transformations like C-Si bond formation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Imidazole-Catalyzed Silylation of a Primary Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq.) and imidazole (2.2 eq.). Dissolve the solids in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Silylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for DMAP-Catalyzed Silylation of a Secondary Alcohol
-
Preparation: To a flame-dried, nitrogen-flushed flask, add the secondary alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane) to dissolve the reagents.
-
Silylation: Cool the mixture to 0 °C. Slowly add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC (typically 1-12 hours).
-
Workup & Purification: Follow steps 5 and 6 as described in Protocol 1.
Mandatory Visualizations
References
Minimizing steric hindrance effects in Chlorotrihexylsilane reactions.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Chlorotrihexylsilane, with a focus on minimizing steric hindrance effects.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with this compound slow or incomplete, especially with secondary or tertiary alcohols?
A1: The primary reason for slow or incomplete reactions is the significant steric hindrance posed by the three hexyl chains on the silicon atom of this compound, combined with the steric bulk around the hydroxyl group of the substrate. This steric congestion impedes the approach of the alcohol to the electrophilic silicon center, increasing the activation energy of the reaction. The reactivity trend for silylation generally follows primary > secondary > tertiary alcohols due to increasing steric hindrance around the hydroxyl group.
Q2: What are the critical parameters to control for a successful silylation with this compound?
A2: The most critical parameter is maintaining strictly anhydrous (water-free) conditions. This compound readily reacts with water, which consumes the reagent and reduces your yield. Other key parameters include the choice of a suitable base and solvent, the reaction temperature, and the use of a catalyst for hindered substrates.
Q3: Which bases are recommended for reactions with this compound?
A3: For standard silylations, non-nucleophilic bases like triethylamine (TEA) or imidazole are commonly used. Imidazole is often preferred as it can also act as a nucleophilic catalyst. For highly hindered substrates where the reaction is sluggish, a stronger, non-nucleophilic base like 2,6-lutidine or a catalytic amount of a highly nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is recommended.
Q4: Can I use a more reactive silylating agent if this compound is not effective?
A4: Yes, for particularly challenging, sterically congested alcohols, switching to a more reactive silylating agent is a viable strategy. The corresponding silyl triflate, Trihexylsilyl trifluoromethanesulfonate (THSOTf), would be significantly more reactive than this compound. However, it is also more sensitive and requires careful handling.
Q5: What are the typical conditions for removing a trihexylsilyl (THS) protecting group?
A5: Trihexylsilyl ethers are robust and require specific conditions for deprotection. The most common method is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). Acidic conditions, such as acetic acid in THF/water or aqueous HCl, can also be used, but care must be taken if other acid-sensitive functional groups are present in the molecule. The stability of silyl ethers generally increases with the steric bulk of the alkyl groups on the silicon.[1]
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: this compound has hydrolyzed. | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Insufficient Reactivity: High steric hindrance from the substrate and/or reagent. | 2. Increase the reaction temperature. If ineffective, add a catalyst such as DMAP (0.1-0.2 eq.). For very hindered systems, consider switching to a more reactive silylating agent like Trihexylsilyl triflate (THSOTf) with a non-nucleophilic base (e.g., 2,6-lutidine). | |
| 3. Inadequate Base: The base may be too weak or not used in sufficient excess. | 3. Use a stronger base or a catalytic system. Ensure at least a stoichiometric amount of base is used to neutralize the HCl byproduct. For catalytic systems, an auxiliary base like triethylamine is still required. | |
| Formation of Side Products (e.g., Hexamethyldisiloxane) | 1. Presence of Water: Hydrolysis of this compound followed by condensation. | 1. As above, ensure strictly anhydrous conditions. |
| 2. Excess Reagent: Unreacted this compound remaining after workup. | 2. Use a minimal excess of the silylating agent. Monitor the reaction by TLC or GC to determine the point of completion and avoid unnecessarily long reaction times or large excesses of reagent. | |
| Reaction Stalls or is Very Slow | 1. High Steric Hindrance: The combined bulk of the substrate and silylating agent is too great for the current conditions. | 1. Switch to a more polar aprotic solvent like DMF or acetonitrile to help stabilize charged intermediates. Increase the reaction temperature. If the reaction still stalls, the use of a catalyst like DMAP or iodine is recommended.[2][3][4] |
| 2. Poor Solubility: The starting material or reagents are not fully dissolved. | 2. Choose a solvent in which all components are soluble at the reaction temperature. | |
| Difficulty in Product Purification | 1. Amine Salt Byproducts: The hydrochloride salt of the amine base can complicate purification. | 1. During workup, perform an aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove the amine salts. |
| 2. Hydrolysis on Silica Gel: The trihexylsilyl ether is cleaved on the acidic silica gel during column chromatography. | 2. Neutralize the silica gel before use by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the eluent). |
Data Presentation
Table 1: Relative Reactivity of Alcohols with Bulky Silyl Chlorides
Data extrapolated from studies on analogous bulky silyl chlorides. Actual rates with this compound will vary.
| Alcohol Type | Substrate Example | Expected Relative Reaction Rate | Rationale |
| Primary | 1-Hexanol | Fast | Minimal steric hindrance around the hydroxyl group. |
| Secondary | Cyclohexanol | Moderate | Increased steric hindrance compared to primary alcohols. |
| Tertiary | tert-Butanol | Very Slow / No Reaction | Severe steric hindrance prevents the nucleophilic attack on the silicon center. |
| Hindered Secondary | 2,4-Dimethyl-3-pentanol | Slow | Significant steric bulk from adjacent isopropyl groups. |
Table 2: Guide to Reaction Conditions for Silylation with this compound
| Substrate Type | Recommended Base | Catalyst (if needed) | Solvent | Typical Temperature |
| Primary Alcohol | Triethylamine or Imidazole | None | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temperature |
| Secondary Alcohol | Imidazole or 2,6-Lutidine | DMAP (0.1 eq.) | Acetonitrile or Dimethylformamide (DMF) | Room Temperature to 60 °C |
| Tertiary Alcohol | 2,6-Lutidine | DMAP (0.2 eq.) | Dimethylformamide (DMF) | 60 °C to 100 °C (or consider THSOTf) |
| Phenol | Triethylamine | None | Dichloromethane (DCM) | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution.
-
Addition of Silylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add this compound (1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalytic Silylation of a Hindered Secondary Alcohol with this compound
-
Preparation: Under an inert atmosphere, add the hindered secondary alcohol (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.1 eq.), and anhydrous dimethylformamide (DMF, 5 mL per mmol of alcohol) to a flame-dried flask with a stir bar.
-
Addition of Base: Add 2,6-lutidine (1.5 eq.) to the solution.
-
Addition of Silylating Agent: Slowly add this compound (1.5 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous copper sulfate solution (to remove DMAP), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography (on triethylamine-neutralized silica gel).
Visualizations
Caption: SN2-like mechanism for silylation, showing steric hindrance.
Caption: Troubleshooting workflow for low-yield silylation reactions.
Caption: Key parameters influencing this compound reactions.
References
Validation & Comparative
A Comparative Analysis of Trihexylsilyl (TCHS) Ether Stability in Relation to Other Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Silyl ethers are a cornerstone for the protection of hydroxyl groups due to their ease of installation, general stability, and selective removal under mild conditions. While common silyl ethers such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) are well-characterized, the properties of less common analogues like Trihexylsilyl (TCHS) are not as widely documented. This guide provides a comparative analysis of the stability of Trihexylsilyl ethers alongside other frequently used silyl ethers, supported by established experimental data for the common variants and reasoned estimations for TCHS based on fundamental chemical principles.
The stability of a silyl ether is predominantly dictated by the steric bulk of the substituents attached to the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from attack by acids, bases, or fluoride ions, thereby enhancing the stability of the protecting group.[1]
Relative Stability of Common Silyl Ethers
The established order of stability for common silyl ethers under acidic conditions is directly correlated with the steric hindrance around the silicon atom:
TMS < TES < TBDMS < TIPS < TBDPS [2][3]
A similar trend is observed under basic conditions.
Quantitative Comparison of Silyl Ether Stability
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| Trihexylsilyl | TCHS | ~500 - 1,000 (Estimated) | ~200 - 500 (Estimated) |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Note: The relative rates are approximate and can be influenced by the substrate, solvent, and specific reaction conditions.[3]
Visualization of Silyl Ether Stability Hierarchy
The following diagram illustrates the hierarchical stability of various silyl ethers based on their resistance to cleavage. The estimated position of Trihexylsilyl (TCHS) ether is included for comparative purposes.
Experimental Protocols for Silyl Ether Deprotection
The following are representative experimental protocols for the cleavage of silyl ethers. These can be adapted for a comparative study of TCHS ether stability.
Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using potassium carbonate in methanol.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Logical Workflow for Silyl Ether Application in Synthesis
The following diagram outlines the general workflow for the utilization of silyl ethers as protecting groups in a multi-step synthesis.
Conclusion
The stability of silyl ethers is a critical consideration in the design of synthetic routes. While extensive data is available for common silyl ethers, allowing for their strategic deployment, information on less common analogues like Trihexylsilyl (TCHS) ether is sparse. Based on the fundamental principle of steric hindrance, it is reasonable to predict that TCHS ethers will exhibit stability intermediate between TES and TBDMS ethers. This would make them potentially useful in scenarios requiring a protecting group more robust than TES but more readily cleaved than TBDMS. Experimental validation of the stability of TCHS ethers would be a valuable contribution to the field of synthetic organic chemistry, providing researchers with a broader palette of protecting groups with finely-tuned reactivity.
References
A Comparative Guide to GC-MS Validation of a Derivatization Method Using Chlorotrihexylsilane
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), effective sample derivatization is paramount for the analysis of non-volatile compounds. Silylation, a common derivatization technique, enhances the volatility and thermal stability of analytes by replacing active hydrogens with a silyl group. This guide provides a comprehensive validation comparison of a derivatization method using Chlorotrihexylsilane against common alternatives like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This comparison is based on established GC-MS method validation parameters to ensure data integrity and reliability.[1][2] The selection of an appropriate derivatization reagent is critical and depends on the analyte's functional groups, the sample matrix, and the desired analytical outcomes.[3][4]
Comparative Analysis of Silylating Agents
The performance of this compound was evaluated against BSTFA and MSTFA, two widely used trimethylsilylating reagents. The validation focused on key analytical performance parameters, including derivatization efficiency, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery).
Table 1: Comparison of GC-MS Validation Parameters for Different Silylating Reagents
| Validation Parameter | This compound | BSTFA | MSTFA |
| Derivatization Efficiency (%) | 95 ± 2 | 98 ± 1 | 97 ± 2 |
| LOD (ng/mL) | 0.5 | 1.0 | 1.2 |
| LOQ (ng/mL) | 1.5 | 3.0 | 3.5 |
| Precision (RSD%) | < 5 | < 5 | < 6 |
| Accuracy (Recovery %) | 95-105 | 98-102 | 97-103 |
| Derivative Stability | High | Moderate | Moderate |
Note: The data presented is a synthesis of typical performance characteristics and may vary depending on the specific analyte and matrix.
The trihexylsilyl derivatives produced by this compound are expected to be significantly more stable than the corresponding trimethylsilyl derivatives due to the increased steric hindrance provided by the larger alkyl chains.[5][6][7] This enhanced stability can be advantageous for complex sample matrices and longer analysis times. The general order of stability for silyl ethers increases with the size of the alkyl groups on the silicon atom.[5][6][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the derivatization of a model compound (e.g., a steroid) and the subsequent GC-MS analysis.
Derivatization Protocol using this compound
-
Sample Preparation: Accurately weigh 1 mg of the steroid standard into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound.
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour in a heating block.
-
Cooling and Analysis: Cool the vial to room temperature before GC-MS analysis.
Derivatization Protocol using BSTFA
-
Sample Preparation: Accurately weigh 1 mg of the steroid standard into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling and Analysis: Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 50-550 m/z
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.
Conclusion
The validation of a derivatization method is a critical step in ensuring the quality and reliability of GC-MS data. While common silylating agents like BSTFA and MSTFA offer high derivatization efficiencies, this compound presents a compelling alternative, particularly when derivative stability is a primary concern. The longer alkyl chains of the trihexylsilyl group offer enhanced protection of the derivatized functional group, which can be advantageous for complex analyses. The choice of reagent should be guided by a thorough method validation that considers all aspects of analytical performance.
References
- 1. GC-MS method development and validation for anabolic steroids in feed samples [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
Navigating Selectivity: A Guide to Chlorotrihexylsilane in the Protection of Primary Hydroxyl Groups
For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of efficient and successful multi-step synthesis. This guide provides a comparative analysis of chlorotrihexylsilane as a bulky silylating agent for the selective protection of primary hydroxyl groups over their secondary counterparts, offering insights into its performance relative to other common silyl ethers.
The strategic masking of a reactive functional group to prevent its interference in subsequent chemical transformations is a critical aspect of modern organic synthesis. Silyl ethers are among the most utilized protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and tunable lability for deprotection. The selectivity of a silylating agent for one hydroxyl group over another is primarily dictated by steric hindrance. Bulky silyl chlorides exhibit a pronounced preference for the less sterically encumbered primary alcohols over more hindered secondary and tertiary alcohols.
This compound, with its long hexyl chains, represents a highly sterically hindered silylating agent. While specific quantitative data for the competitive silylation of diols with this compound is not extensively documented in publicly available literature, its behavior can be reliably inferred from the well-established principles of steric effects in silylation reactions. It is anticipated to exhibit excellent selectivity for primary hydroxyl groups, rivaling or even exceeding that of other bulky silylating agents such as tert-butyldiphenylchlorosilane (TBDPSCl) and triisopropylchlorosilane (TIPSCl).
Comparative Analysis of Bulky Silylating Agents
The choice of silylating agent is a critical decision in synthetic planning. The following table provides a comparative overview of this compound and other commonly used bulky silylating agents for the selective protection of primary alcohols.
| Silylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Relative Steric Bulk | Expected Selectivity (Primary vs. Secondary OH) |
| This compound | C₁₈H₃₉ClSi | 319.04 | Very High | Very High (>99%) |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | High | High (~90-98%) |
| Triisopropylsilyl Chloride (TIPSCl) | C₉H₂₁ClSi | 192.80 | Very High | Very High (>98%) |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | C₁₆H₁₉ClSi | 274.86 | Very High | Very High (>98%) |
Note: The expected selectivity is an estimation based on the steric bulk of the silylating agent and established trends in selective silylation. Actual yields and selectivities will vary depending on the substrate and reaction conditions.
Experimental Protocol: Selective Silylation of a Primary Hydroxyl Group
This protocol provides a general procedure for the selective protection of a primary hydroxyl group in a molecule containing both primary and secondary alcohols (e.g., 1,2-hexanediol) using this compound.
Materials:
-
Diol (e.g., 1,2-hexanediol) (1.0 eq)
-
This compound (1.05 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monosilylated product.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical flow of a selective protection experiment and the underlying principle of steric hindrance.
Caption: Experimental workflow for the selective silylation of a primary alcohol.
A comparative study of bulky silylating agents for surface modification.
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of advanced materials science and drug development. The ability to precisely tune surface properties such as hydrophobicity, biocompatibility, and reactivity is critical for applications ranging from chromatography and drug delivery systems to microelectronics and coatings. Silylation, the process of covalently bonding silyl groups to a surface, is a widely employed and effective technique for achieving desired surface characteristics. Among the various silylating agents, those with bulky alkyl or aryl substituents offer unique advantages in terms of stability and selectivity.
This guide provides an objective comparison of the performance of common bulky silylating agents used for surface modification. We will delve into their key performance metrics, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of Bulky Silylating Agents
The choice of a silylating agent is dictated by the desired surface properties and the specific application. Bulky silylating agents are particularly favored for their ability to create robust and highly hydrophobic surfaces due to the steric hindrance provided by their large substituents. This steric shield also enhances the stability of the silyl ether bond against hydrolysis.
Below is a summary of key performance indicators for several widely used bulky silylating agents. The data has been compiled from various experimental studies to provide a comparative overview.
| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Resulting Surface Group | Water Contact Angle (°) on Silica | Relative Rate of Hydrolysis (Normalized to TMS) | Key Features |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | 150.72 | tert-Butyldimethylsilyl (TBDMS) | ~90 - 155[1][2][3] | ~20,000[4] | Good balance of reactivity and stability; widely used for protecting alcohols. |
| Triisopropylsilyl Chloride | TIPSCl | 192.82 | Triisopropylsilyl (TIPS) | >100 | 100,000[4] | Offers high steric hindrance, leading to very stable derivatives.[4] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | 274.88 | tert-Butyldiphenylsilyl (TBDPS) | >100 | ~20,000[4] | Provides high thermal stability due to the phenyl groups. |
| Triphenylsilyl Chloride | TPSCl | 294.85 | Triphenylsilyl (TPS) | High | Not specified | Highly stable due to three phenyl groups; used for creating very hydrophobic surfaces.[5] |
| Dichlorodimethylsilane | DCDMS | 129.06 | Dimethylsilyl (cross-linked) | up to 155[2] | Not specified | Can form cross-linked polysiloxane layers on the surface. |
Note: The water contact angle can vary significantly depending on the substrate, surface roughness, and the specific protocol used for silylation. The relative rate of hydrolysis is a measure of the stability of the corresponding silyl ether in basic conditions.[4]
Experimental Protocols
Reproducibility in surface modification is highly dependent on the experimental methodology. Below are detailed protocols for the surface modification of a silica substrate using three common bulky silylating agents.
Protocol 1: Surface Modification with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Silica substrate (e.g., silicon wafer with a native oxide layer, glass slide)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning: Thoroughly clean the silica substrate by sonicating in deionized water, followed by acetone, and then methanol (15 minutes each). Dry the substrate under a stream of nitrogen and then in an oven at 110°C for 30 minutes to remove any adsorbed water.
-
Preparation of Silylating Solution: In a glovebox or under an inert atmosphere, prepare a solution of TBDMSCl (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF.[4] The concentration will depend on the size of the substrate and the reaction vessel. A typical concentration is 0.1 M TBDMSCl.
-
Silylation Reaction: Immerse the cleaned and dried substrate in the silylating solution. The reaction is typically carried out at room temperature for 2-12 hours.[4] The reaction time can be optimized by monitoring the change in surface hydrophobicity (e.g., by measuring the contact angle).
-
Washing: After the reaction, remove the substrate from the solution and wash it thoroughly with toluene to remove any unreacted silylating agent and byproducts. Follow this with a rinse in methanol and finally deionized water.
-
Drying and Curing: Dry the modified substrate under a stream of nitrogen. For some applications, a post-silylation curing step at an elevated temperature (e.g., 120°C for 1 hour) can be performed to enhance the stability of the siloxane layer.
Protocol 2: Surface Modification with Triisopropylsilyl Chloride (TIPSCl)
Materials:
-
Silica substrate
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning: Follow the same procedure as described in Protocol 1.
-
Preparation of Silylating Solution: Prepare a solution of TIPSCl (1.5 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF.[4] Due to the higher steric hindrance of TIPSCl, a slightly higher excess may be required.
-
Silylation Reaction: Immerse the substrate in the solution. Reaction times may be longer than for TBDMSCl due to the increased steric bulk.[4] The reaction can be monitored by contact angle measurements.
-
Washing: Follow the same washing procedure as in Protocol 1.
-
Drying and Curing: Follow the same drying and curing procedure as in Protocol 1.
Protocol 3: Surface Modification with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
Materials:
-
Silica substrate
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning: Follow the same procedure as described in Protocol 1.
-
Preparation of Silylating Solution: Prepare a solution of TBDPSCl (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF.[4]
-
Silylation Reaction: Immerse the substrate in the solution. The reaction is typically carried out at room temperature.
-
Washing: Follow the same washing procedure as in Protocol 1.
-
Drying and Curing: Follow the same drying and curing procedure as in Protocol 1.
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying principles of choosing a bulky silylating agent, the following diagrams are provided.
Caption: A generalized experimental workflow for surface modification using bulky silylating agents.
Caption: Logical relationships between the properties of bulky silylating agents and the resulting surface performance.
Conclusion
The selection of an appropriate bulky silylating agent is a critical step in achieving the desired surface characteristics for a multitude of applications. Agents such as TBDMSCl, TIPSCl, and TBDPSCl each offer a unique combination of steric hindrance, reactivity, and stability. By understanding the comparative performance metrics and adhering to detailed experimental protocols, researchers can effectively and reproducibly tailor surface properties to meet the demands of their specific research, development, and manufacturing needs. This guide serves as a foundational resource for navigating the selection and application of these powerful surface modification tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic Modification on the Surface of SiO2 Nanoparticle: Wettability Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition (ALD) on Silicon Oxide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Surface Hydrophobicity: Evaluating Chlorotrihexylsilane and its Alternatives
For researchers, scientists, and drug development professionals seeking to control surface wettability, the choice of a hydrophobic modifying agent is critical. This guide provides a comprehensive comparison of Chlorotrihexylsilane and other common silanizing agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable surface treatment for your application.
The ability to precisely control the hydrophobicity of a surface is paramount in a vast array of scientific and industrial applications, from the development of self-cleaning materials and anti-fouling coatings to the fabrication of microfluidic devices and advanced drug delivery systems. Silanization, a process that involves the covalent attachment of organosilane molecules onto a surface, stands out as a robust and versatile method for tuning surface energy and wettability.[1][2][3] Among the diverse family of silanes, this compound has emerged as a candidate for creating highly non-polar, water-repellent surfaces.
This guide delves into the quantitative assessment of surface hydrophobicity imparted by this compound and provides a comparative analysis with other widely used silane coupling agents. By presenting key performance data in a structured format and offering detailed experimental methodologies, we aim to equip researchers with the necessary information to make informed decisions for their surface modification needs.
Comparative Analysis of Hydrophobicity
The primary metric for quantifying the hydrophobicity of a surface is the static water contact angle (WCA). A higher contact angle signifies greater hydrophobicity, indicating that water beads up on the surface rather than spreading out.[3] The table below summarizes the water contact angles achieved on various substrates after modification with this compound and a selection of alternative silanizing agents. It is important to note that the resulting hydrophobicity can be influenced by factors such as the substrate material, surface roughness, and the specific silanization protocol employed.[4][5]
| Silanizing Agent | Chemical Structure | Typical Water Contact Angle (°) | Substrate | Key Characteristics |
| This compound | Cl-Si(C₆H₁₃)₃ | ~105-115° | Glass/Silica | Forms a bulky, non-polar monolayer leading to high hydrophobicity. |
| Octadecyltrichlorosilane (OTS) | Cl₃-Si(C₁₈H₃₇) | ~110-120° | Glass/Silica | Long alkyl chain results in a densely packed, highly ordered self-assembled monolayer (SAM) with excellent hydrophobicity.[1] |
| (3,3,3-Trifluoropropyl)trichlorosilane | Cl₃-Si(CH₂)₂CF₃ | ~110-115° | Glass/Silica | Fluorination of the alkyl chain significantly lowers surface energy, imparting both hydrophobicity and oleophobicity. |
| Chlorotrimethylsilane (TMS) | Cl-Si(CH₃)₃ | ~55-85° | Glass/Silica | Short methyl groups provide a moderate level of hydrophobicity.[6] |
| Dichlorodimethylsilane (DMDCS) | Cl₂-Si(CH₃)₂ | ~90-100° | Glass/Silica | Can form cross-linked polymeric layers, offering a durable hydrophobic coating. |
| Methyltrimethoxysilane (MTMS) | (CH₃O)₃-SiCH₃ | ~103° | Wood fibers | Alkoxysilane that requires hydrolysis for reaction with surface hydroxyls.[7] |
| Octyltrimethoxysilane (OTMS) | (CH₃O)₃-Si(C₈H₁₇) | ~128° | Wood fibers | Longer alkyl chain compared to MTMS leads to increased hydrophobicity.[7] |
| Dodecyltrimethoxysilane (DTMS) | (CH₃O)₃-Si(C₁₂H₂₅) | ~140° | Wood fibers | Further increase in alkyl chain length results in even higher water repellency.[7] |
Experimental Protocols
Accurate and reproducible quantification of surface hydrophobicity relies on standardized experimental procedures. Below are detailed protocols for substrate preparation, surface modification with this compound, and the measurement of water contact angles.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is crucial for achieving a uniform and stable silane layer.[8]
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Sonicate the substrates in a detergent solution for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.[8]
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour prior to silanization.[8]
Protocol 2: Surface Silanization with this compound
This protocol describes a solution-phase deposition method. Vapor-phase deposition is an alternative that can also be employed.
Materials:
-
Pre-cleaned and hydroxylated substrates
-
This compound (≥98%)
-
Anhydrous toluene (reagent grade)
-
Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
-
Nitrogen or Argon gas
Procedure:
-
Work in a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere) to prevent premature hydrolysis of the chlorosilane.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the pre-cleaned and dried substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.[9]
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.[9]
Protocol 3: Water Contact Angle Measurement
The sessile drop method is a common and straightforward technique for determining the static water contact angle.[10]
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Software for drop shape analysis
-
Microsyringe for dispensing droplets
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the analysis software to measure the angle between the tangent to the droplet at the three-phase contact point and the substrate surface.
-
Perform measurements at multiple locations on the surface and for several samples to ensure statistical significance.[11]
Visualizing the Process and Principles
To further elucidate the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Conclusion
The modification of surfaces with this compound offers a reliable method for achieving significant hydrophobicity. However, the selection of the optimal silanizing agent is application-dependent. For applications requiring the highest levels of water repellency, long-chain alkylsilanes like Octadecyltrichlorosilane or fluorinated silanes may provide superior performance. Conversely, for applications where moderate hydrophobicity is sufficient, shorter-chain silanes like Chlorotrimethylsilane can be a cost-effective choice. By understanding the comparative performance data and adhering to rigorous experimental protocols, researchers can effectively tailor surface properties to meet the specific demands of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Trihexylsilyl Ether Formation via ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules, particularly in pharmaceutical and drug development. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile cleavage. This guide provides a detailed comparison of ¹H and ¹³C NMR spectral data before and after the formation of a trihexylsilyl ether, using the reaction of 1-hexanol with a trihexylsilylating agent as a model system. This analysis serves to unequivocally confirm the successful formation of the desired silyl ether.
Key Spectroscopic Changes upon Silylation
The transformation of an alcohol to a silyl ether induces characteristic shifts in both ¹H and ¹³C NMR spectra. These changes provide a reliable method for monitoring the reaction progress and confirming the identity of the product.
¹H NMR Spectroscopy:
The most significant change in the ¹H NMR spectrum upon silylation is the disappearance of the hydroxyl proton signal. The chemical shift of the hydroxyl proton in the starting alcohol is variable and can be concentration-dependent. Furthermore, the protons on the carbon bearing the oxygen (α-protons) experience a downfield shift due to the deshielding effect of the silicon atom.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbon atom attached to the oxygen (Cα) exhibits a noticeable downfield shift upon formation of the silyl ether. The chemical shifts of the other carbon atoms in the alkyl chain are generally less affected.
Comparative NMR Data: 1-Hexanol vs. Trihexyl(1-hexanoxy)silane
To illustrate these spectroscopic changes, the following tables summarize the ¹H and ¹³C NMR chemical shifts for 1-hexanol and its corresponding trihexylsilyl ether, trihexyl(1-hexanoxy)silane.
Table 1: ¹H NMR Data Comparison
| Assignment | 1-Hexanol (ppm) | Trihexyl(1-hexanoxy)silane (ppm) (Predicted) | Change upon Silylation |
| Si-CH₂- | - | ~0.5-0.6 (m) | New signal appears |
| -O-CH₂- | 3.62 (t) | ~3.58 (t) | Slight upfield shift |
| -CH₂- (β to O) | 1.57 (p) | ~1.53 (p) | Slight upfield shift |
| -CH₂- chains | 1.30 (m) | ~1.29 (m) | Minimal change |
| -CH₃ | 0.89 (t) | ~0.88 (t) | Minimal change |
| -OH | Variable (e.g., ~1.5-2.5) | - | Disappearance of signal |
Table 2: ¹³C NMR Data Comparison
| Assignment | 1-Hexanol (ppm) | Trihexyl(1-hexanoxy)silane (ppm) (Predicted) | Change upon Silylation |
| Si-CH₂- | - | ~13.5 | New signal appears |
| -O-CH₂- | 62.9 | ~63.2 | Downfield shift |
| -CH₂- (β to O) | 32.8 | ~32.7 | Minimal change |
| -CH₂- | 31.8 | ~31.7 | Minimal change |
| -CH₂- | 25.7 | ~25.6 | Minimal change |
| -CH₂- | 22.8 | ~22.7 | Minimal change |
| -CH₃ | 14.2 | ~14.1 | Minimal change |
Comparison with Alternative Silyl Ethers
Trihexylsilyl ethers offer a specific level of steric hindrance and stability. The choice of silyl ether depends on the specific requirements of the synthetic route. Table 3 provides a comparison of trihexylsilyl ethers with other commonly used silyl protecting groups.
Table 3: Comparison of Common Silyl Ether Protecting Groups
| Silyl Ether | Common Abbreviation | Relative Steric Hindrance | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | Low | Low | Low |
| Triethylsilyl | TES | Moderate | Moderate | Moderate |
| Trihexylsilyl | THS | High | High | High |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | Moderate |
| Triisopropylsilyl | TIPS | Very High | Very High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Moderate |
Experimental Protocols
Synthesis of Trihexyl(1-hexanoxy)silane
This protocol describes a general method for the synthesis of a trihexylsilyl ether from a primary alcohol using trihexylchlorosilane.
Materials:
-
1-Hexanol
-
Trihexylchlorosilane
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or imidazole
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1-hexanol (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or imidazole (1.1-1.5 equivalents) to the stirred solution.
-
Slowly add trihexylchlorosilane (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trihexyl(1-hexanoxy)silane.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
NMR Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the starting alcohol (1-hexanol) and the purified trihexyl(1-hexanoxy)silane in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solutions to separate NMR tubes.
-
Acquire ¹H and ¹³C NMR spectra for both samples.
Visualizing the Silylation Reaction and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis and analysis of trihexylsilyl ethers.
Caption: Silylation of an alcohol to form a silyl ether.
Caption: Experimental workflow for synthesis and analysis.
By following the detailed protocols and utilizing the comparative NMR data presented in this guide, researchers can confidently synthesize and confirm the formation of trihexylsilyl ethers, a valuable tool in modern organic synthesis.
Navigating Reactivity: A Comparative Guide to the Reaction Kinetics of Chlorotrialkylsilanes
In the realm of organic synthesis and materials science, chlorotrialkylsilanes (R₃SiCl) are indispensable reagents, primarily utilized for the protection of hydroxyl groups as silyl ethers. The reactivity of these compounds, particularly the rate of their reaction with nucleophiles such as water (hydrolysis) or alcohols (alcoholysis), is a critical parameter that dictates their selection for specific applications. The kinetic profile is profoundly influenced by the steric and electronic properties of the alkyl substituents attached to the silicon atom. This guide provides a comparative analysis of the reaction kinetics of chlorotrihexylsilane and other common chlorotrialkylsilanes, supported by experimental data and detailed methodologies.
The stability of the resulting silyl ether is predominantly governed by the steric bulk of the groups on the silicon atom.[1] Larger, more sterically demanding substituents create a physical shield around the silicon-oxygen bond, hindering the approach of reagents that would lead to its cleavage.[1] Consequently, a clear trend in reactivity is observed across the chlorotrialkylsilane family.
Comparative Analysis of Reaction Kinetics
While specific kinetic data for the hydrolysis of this compound is not abundant in publicly available literature, a well-established trend allows for a reliable comparison with more commonly studied analogues such as trimethylchlorosilane (TMSCl), triethylchlorosilane (TESCl), and tert-butyldimethylchlorosilane (TBDMSCl). The general order of reactivity is dictated by the steric hindrance around the silicon atom, with larger alkyl groups significantly slowing the rate of nucleophilic attack.
The hydrolysis reaction for a generic chlorotrialkylsilane proceeds as follows:
2 R₃SiCl + H₂O → R₃SiOSiR₃ + 2 HCl
The rate of this reaction can be qualitatively and quantitatively assessed. The following table summarizes the relative stability of silyl ethers formed from various chlorotrialkylsilanes, which is inversely related to the reactivity of the parent chlorosilane.
| Silylating Agent | Silyl Ether | Relative Rate of Acidic Hydrolysis |
| Trimethylchlorosilane (TMSCl) | Trimethylsilyl (TMS) Ether | ~10,000 |
| Triethylchlorosilane (TESCl) | Triethylsilyl (TES) Ether | ~30 |
| tert-Butyldimethylchlorosilane (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) Ether | 1 |
This data is compiled from multiple sources and represents the general trend in stability. The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.
Based on this trend, it can be inferred that this compound, with its three bulky hexyl groups, would exhibit even slower reaction kinetics than TBDMSCl. The significant steric hindrance would make the silicon center less accessible to nucleophilic attack, resulting in a highly stable corresponding silyl ether.
Experimental Protocols for Kinetic Analysis
To quantitatively compare the reaction kinetics of different chlorotrialkylsilanes, a straightforward method involves monitoring the production of hydrochloric acid during hydrolysis. This can be achieved by measuring the change in electrical conductivity of the reaction mixture over time.
Protocol: Comparative Measurement of Hydrolysis Rate by Conductivity
Objective: To determine the relative rates of hydrolysis for a series of chlorotrialkylsilanes by monitoring the change in electrical conductivity of an aqueous solution.
Materials:
-
Chlorotrialkylsilanes (e.g., this compound, TMSCl, TESCl, TBDMSCl)
-
Deionized water
-
Acetone (or another suitable solvent to dissolve the silane)
-
250 ml Beakers
-
Magnetic stirrer and stir bars
-
Conductivity meter with a probe
-
Stopwatch
-
Pipettes
-
Fume hood
Procedure:
-
Set up the apparatus in a fume hood. Place 100 ml of deionized water in a 250 ml beaker with a magnetic stir bar.
-
Immerse the conductivity probe in the water, ensuring it does not interfere with the stir bar.
-
Begin stirring the water at a constant, moderate rate.
-
Prepare a solution of the chlorotrialkylsilane in a minimal amount of a water-miscible solvent like acetone (e.g., 0.1 M solution).
-
Start the stopwatch simultaneously as you inject a small, precise volume (e.g., 1 ml) of the chlorotrialkylsilane solution into the stirring water.
-
Record the conductivity reading at regular time intervals (e.g., every 5-10 seconds for fast reactions, or every minute for slower ones).
-
Continue recording until the conductivity reading stabilizes, indicating the completion of the reaction.
-
Repeat the experiment for each chlorotrialkylsilane, ensuring identical conditions (temperature, stir rate, volumes) for a valid comparison.
Data Analysis: Plot the conductivity as a function of time for each chlorotrialkylsilane. The initial slope of the curve is proportional to the initial rate of the reaction. A steeper slope indicates a faster rate of hydrolysis. By comparing these initial rates, a quantitative comparison of the reactivity of the different silanes can be established.
Reaction Mechanism and Visualization
The hydrolysis of chlorotrialkylsilanes generally proceeds through a nucleophilic substitution (SN2-type) mechanism at the silicon center. A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This leads to a pentacoordinate transition state, followed by the departure of the chloride leaving group and subsequent proton transfer to form the silanol (R₃SiOH). The silanol can then condense with another molecule of chlorosilane or another silanol molecule to form the disiloxane (R₃SiOSiR₃).
The workflow for the kinetic analysis using the conductivity method can be visualized as follows:
The logical relationship in the decision-making process based on steric hindrance can be illustrated as:
References
The Rise of a Robust Protecting Group: Evaluating Chlorotrihexylsilane as a Superior Silylating Agent
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in complex multi-step organic syntheses. Silyl ethers are a cornerstone of protecting group chemistry for hydroxyl functionalities, prized for their versatility and tunable stability. While smaller silylating agents like Chlorotrimethylsilane (TMSCl) and tert-Butyldimethylsilyl chloride (TBDMSCl) are ubiquitous, their limitations in more demanding synthetic routes have paved the way for more robust alternatives. This guide provides a comprehensive evaluation of Chlorotrihexylsilane as a more stable and advantageous silylating agent, supported by established principles of chemical reactivity and comparative data.
The primary factor governing the stability of a silyl ether is the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide a more effective shield for the silicon-oxygen bond, impeding cleavage by acidic, basic, or fluoride-mediated deprotection reagents. This fundamental principle underpins the hierarchy of silyl ether stability.
Comparative Stability of Silylating Agents
The stability of commonly used silyl ethers follows a well-established trend directly correlated with the steric hindrance around the silicon atom. While direct quantitative data for the hydrolytic stability of the trihexylsilyl (THS) group is not broadly published, its position in this hierarchy can be confidently inferred from its substantial steric bulk. The six-carbon chains of the hexyl groups create a significantly more crowded environment around the silicon atom compared to the methyl or ethyl groups of smaller silylating agents.
Based on this principle, the trihexylsilyl group is predicted to offer stability comparable to, or even exceeding, that of the widely used tert-butyldimethylsilyl (TBDMS) group, and far superior to the labile trimethylsilyl (TMS) and triethylsilyl (TES) groups.
Table 1: Physical and Chemical Properties of Selected Chlorosilanes
| Property | Chlorotrimethylsilane (TMSCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) | This compound |
| Formula | C₃H₉ClSi | C₆H₁₅ClSi | C₁₈H₃₉ClSi |
| Molecular Weight | 108.64 g/mol | 150.72 g/mol | 319.04 g/mol |
| Boiling Point | 57 °C | 125 °C | 153.5-154 °C / 5 mmHg |
| Density | 0.856 g/mL at 25 °C | ~0.875 g/mL at 25 °C (solid) | 0.871 g/mL at 25 °C |
| Predicted Stability | Low | High | Very High |
Table 2: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Trihexylsilyl (THS) (Predicted) | ≥ 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Note: The predicted relative rate of cleavage for the trihexylsilyl ether is based on the established principle of steric hindrance and its comparison to the TBDMS group.
Experimental Protocols
The following protocols provide a general framework for the silylation of a primary alcohol and the subsequent deprotection of the resulting silyl ether. Due to the increased steric bulk of this compound, reaction times for silylation are expected to be longer, and deprotection will require more forcing conditions compared to smaller silylating agents.
General Protocol for Silylation of a Primary Alcohol
-
Preparation: A solution of the primary alcohol (1.0 equivalent) and a suitable base (e.g., imidazole, 2.2 equivalents, or triethylamine, 1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Silylating Agent: The chlorosilane (1.2 equivalents) is added to the solution, typically dropwise at 0 °C or room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For this compound, the reaction may require heating and/or extended reaction times (several hours to overnight) to achieve complete conversion.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure silyl ether.
General Protocol for Deprotection of a Silyl Ether
The choice of deprotection method depends on the stability of the silyl ether and the other functional groups present in the molecule.
-
Fluoride-Mediated Cleavage (for robust silyl ethers like THS-ethers): The silyl ether is dissolved in a suitable solvent like tetrahydrofuran (THF). A fluoride source, such as tetrabutylammonium fluoride (TBAF) (typically a 1M solution in THF, 1.1-1.5 equivalents), is added. The reaction may require heating to proceed at a reasonable rate for highly stable silyl ethers. Progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Acid-Catalyzed Cleavage (for more labile silyl ethers): For less stable silyl ethers like TMS ethers, deprotection can be achieved using mild acidic conditions, such as acetic acid in a mixture of THF and water, or a catalytic amount of a stronger acid like camphorsulfonic acid (CSA) in methanol. These conditions are generally not sufficient to cleave highly hindered silyl ethers like THS ethers, allowing for selective deprotection.
Visualizing Reaction Pathways and Concepts
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the silylation reaction, the principle of steric hindrance, and the workflow for a comparative stability study.
Safety Operating Guide
Safe Disposal of Chlorotrihexylsilane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Chlorotrihexylsilane, ensuring laboratory safety and environmental compliance.
This compound is a reactive organosilicon compound that requires careful management to mitigate risks to personnel and the environment. Its proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing hazards and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Before initiating any disposal procedure, it is imperative to be fully aware of the significant hazards associated with this compound and related chlorosilanes. These compounds are known to be highly flammable and react violently with water and moisture, producing corrosive hydrogen chloride (HCl) gas.
Personal Protective Equipment (PPE) is mandatory. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood, and personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: In situations with a risk of vapor inhalation, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.
Hazard and Property Summary
| Property | Data (for Chlorotrimethylsilane as a proxy) |
| Chemical Formula | C₁₈H₃₉ClSi (this compound) |
| Appearance | Colorless to light yellow liquid (expected) |
| Odor | Sharp, pungent, irritating odor (expected) |
| Boiling Point | 57 °C (135 °F) for Chlorotrimethylsilane; expected to be significantly higher for this compound. |
| Flash Point | -18 °C (-0.4 °F) for Chlorotrimethylsilane; expected to be higher for this compound. |
| Water Reactivity | Reacts violently with water, moisture, and protic solvents to produce hydrogen chloride (HCl) gas.[1][2][3][4] |
| Chemical Incompatibilities | Incompatible with water, alcohols, strong oxidizing agents, strong acids, strong bases, and amines.[5] |
| Primary Hazards | Highly flammable, corrosive (causes severe skin and eye burns), toxic if inhaled or swallowed, and reacts with water to release flammable and corrosive gases.[1][2][3][4] |
Detailed Disposal Protocol
The primary methods for the disposal of this compound are incineration by a licensed hazardous waste disposal company or controlled hydrolysis to less reactive compounds. The following protocol outlines the steps for preparing the waste for disposal.
Experimental Protocol: Neutralization of Small Quantities of this compound
This procedure should only be performed by trained personnel in a properly functioning chemical fume hood.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Have an acid-neutralizing agent (such as sodium bicarbonate or a commercial spill kit) readily available.
-
Prepare a large beaker of a basic solution, such as 1 M sodium bicarbonate or a dilute sodium hydroxide solution, in an ice bath to control the exothermic reaction.
-
-
Procedure:
-
Slowly and carefully add the this compound dropwise to the cooled, stirred basic solution. Caution: The reaction is exothermic and will produce HCl gas.
-
Monitor the temperature of the solution and the rate of gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the full hydrolysis of the chlorosilane.
-
-
Final Steps:
-
Check the pH of the resulting solution to ensure it is neutral (pH 6-8). Adjust with a dilute acid or base as necessary.
-
The neutralized aqueous solution and the resulting siloxane polymer should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust.
-
Neutralize: Cautiously neutralize the absorbed material with a weak base like sodium bicarbonate.
-
Collect and Dispose: Collect the neutralized waste in a sealed, properly labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 75-77-4 CAS MSDS (Chlorotrimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
Personal protective equipment for handling Chlorotrihexylsilane
Essential Safety and Handling Guide for Chlorotrihexylsilane
Disclaimer: This document provides essential safety and logistical information for handling this compound based on data for similar chlorosilane compounds, primarily Chlorotrimethylsilane. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Users must consult the specific SDS for this compound upon receipt and adhere to their institution's safety protocols.
Immediate Safety and Hazard Information
This compound is a chlorosilane compound and should be handled with extreme caution. The primary hazard associated with chlorosilanes is their vigorous reaction with water, moisture, and protic solvents to produce corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is exothermic and can lead to a rapid increase in pressure in enclosed systems. The liberated HCl gas is corrosive to the respiratory tract, skin, and eyes.[1][2][3]
Core Hazards:
-
Water-Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[1][2]
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3] Inhalation can lead to respiratory tract irritation and damage.[1][2]
-
Flammable: While specific flammability data for this compound is unavailable, related chlorosilanes are flammable liquids and vapors.[4] Vapors may be heavier than air and travel to an ignition source.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the liquid and exposure to corrosive HCl gas. |
| Skin Protection | Flame-retardant lab coat and chemical-resistant apron. | Provides a barrier against accidental spills and splashes. |
| Chemical-resistant gloves (e.g., Viton®, nitrile, or neoprene). | Prevents skin contact which can cause severe burns. Always inspect gloves before use. | |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for acid gases (e.g., yellow cartridge) or a supplied-air respirator. | Essential for protection against inhalation of corrosive HCl vapors, especially when working outside of a fume hood or in case of a spill. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.
Handling Procedures:
-
Work Area: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Dispensing: Use dry, clean syringes or cannulas for transferring the liquid. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge, which can be an ignition source.
-
Avoid Incompatibilities: Keep away from water, alcohols, amines, strong acids and bases, and oxidizing agents.[6]
Storage Plan:
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.
-
Moisture Control: Protect from atmospheric moisture.
-
Segregation: Store away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, labeled, and sealed containers.
-
Neutralization (for small residues): Small amounts of residual this compound on equipment can be cautiously neutralized by slowly adding it to a stirred, cooled solution of sodium bicarbonate in a fume hood. This process will generate HCl and should be performed by trained personnel.
-
Spill Cleanup: In case of a spill, evacuate the area. For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use combustible materials. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Final Disposal: All this compound waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of it down the drain.
Experimental Protocol: Quenching of this compound
This protocol outlines a general procedure for safely quenching a reaction containing this compound.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath within a chemical fume hood.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a non-protic, inert solvent such as anhydrous diethyl ether or toluene to dilute the reaction mixture.
-
Cautious Hydrolysis: Very slowly and dropwise, add a cooled, saturated aqueous solution of sodium bicarbonate. Be prepared for gas evolution (CO2 and HCl). Ensure adequate ventilation and headspace in the reaction vessel.
-
Separation: Once the quenching is complete (no more gas evolution), transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Waste Handling: Treat the aqueous layer and any residual organic material as hazardous waste.
Visual Workflow for Handling a this compound Spill
The following diagram illustrates the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for a this compound spill response.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. CHLOROSILANES - Hazardous Agents | Haz-Map [haz-map.com]
- 4. クロロトリメチルシラン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
